PD 173955 analog 1
Description
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Properties
IUPAC Name |
3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURTLAMOSHNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanisms of PD 173955 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine derivative PD 173955 has served as a scaffold for the development of a diverse range of analogs, each exhibiting distinct mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of three prominent classes of PD 173955 analogs, detailing their core mechanisms, quantitative data, experimental protocols, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and neurodegenerative disease therapeutics.
PD 173955 Analog 1 (Compound 26): An EGFR Kinase Inhibitor
One notable analog of PD 173955 has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Designated as this compound (Compound 26), this molecule has been evaluated for its antitumor properties through computational methods.
Mechanism of Action
This compound is predicted to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it is expected to block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades, are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key therapeutic target.
Quantitative Data
The inhibitory potential of this compound against EGFR has been estimated using in silico modeling.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Cpd 26) | EGFR Kinase | In silico | 0.19 | [1] |
Experimental Protocols
In Silico Evaluation of EGFR Kinase Inhibition:
The following outlines a general approach for the computational evaluation of EGFR kinase inhibitors, similar to the methodology likely used for this compound.
-
Protein Preparation:
-
Obtain the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
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Define the ATP-binding site as the target for molecular docking.
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-
Ligand Preparation:
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Generate the 3D structure of this compound.
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Perform energy minimization of the ligand structure using a suitable force field.
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-
Molecular Docking:
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Utilize a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the analog within the EGFR ATP-binding pocket.
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Perform multiple docking runs to ensure the reliability of the predicted binding poses.
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Binding Affinity Estimation:
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Calculate the binding free energy or docking score to estimate the binding affinity.
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Convert the binding affinity to an in silico IC50 value using established correlations.
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In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This protocol describes a common method for experimentally validating EGFR kinase inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable EGFR substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
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Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
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Kinase Reaction:
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In a 96-well plate, add the diluted inhibitor solutions.
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Add the diluted EGFR kinase to each well, except for the negative control wells.
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Initiate the kinase reaction by adding the substrate/ATP mixture.
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Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
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-
ADP Detection:
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Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
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Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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Data Analysis:
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Measure the luminescence using a plate reader.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
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Signaling Pathway Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Kinase Inactive PD 173955 Analogs: Modulators of Amyloid-β Production
A series of PD 173955 analogs have been specifically designed to be kinase-inactive, yet they potently reduce the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
Mechanism of Action
These kinase-inactive analogs are thought to reduce Aβ production through a mechanism independent of kinase inhibition. The proposed mechanism involves the modulation of Amyloid Precursor Protein (APP) trafficking. Instead of being processed in the endosomes where BACE1 (β-secretase) is active, APP is rerouted to lysosomes for degradation. This diversion of APP away from the amyloidogenic pathway leads to a significant decrease in the generation of Aβ peptides. Evidence suggests that these compounds primarily affect the β-secretase cleavage of APP.
Quantitative Data
Several kinase-inactive analogs have demonstrated potent reduction of Aβ40 and Aβ42 levels in cellular assays.
| Compound | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Cell Line | Reference |
| 3m | Significant | Significant | N2a695 | [2] |
| 5b | Significant | Significant | N2a695 | [2] |
| 5c | Significant | Significant | N2a695 | [2] |
| 5f | Significant | Significant | N2a695 | [2] |
| Note: Specific percentage reductions were not provided in the source material, but were described as "potent." |
Experimental Protocols
Cell Culture and Treatment for Aβ Analysis:
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Cell Culture:
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Culture N2a695 cells (mouse neuroblastoma cells stably expressing human APP695) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment:
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Plate N2a695 cells in multi-well plates and allow them to adhere overnight.
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Prepare stock solutions of the PD 173955 analogs in DMSO.
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Dilute the compounds to the desired final concentrations in cell culture media.
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Replace the existing media with the media containing the compounds or vehicle control (DMSO).
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Incubate the cells for a specified period (e.g., 24-48 hours).
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Aβ Quantification by ELISA:
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Sample Collection:
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After the treatment period, collect the conditioned media from each well.
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Centrifuge the media to remove any cellular debris.
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ELISA Procedure:
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Use commercially available human Aβ40 and Aβ42 ELISA kits.
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Follow the manufacturer's instructions for coating the plates with capture antibodies, blocking, adding standards and samples, and incubating with detection antibodies.
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Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis:
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Generate a standard curve using the absorbance values of the Aβ standards.
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Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
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Normalize the results to the vehicle control to determine the percentage reduction in Aβ production.
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BACE1 Cleavage Assay (FRET-based):
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).
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Use a commercially available BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).
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Dilute recombinant human BACE1 enzyme in the reaction buffer.
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Prepare serial dilutions of the PD 173955 analogs.
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Enzyme Reaction:
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In a microplate, add the diluted compounds.
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Add the BACE1 enzyme to each well.
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Initiate the reaction by adding the FRET substrate.
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Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
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Data Analysis:
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Determine the initial reaction velocity for each concentration of the inhibitor.
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Calculate the percentage of inhibition and determine the IC50 value.
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Signaling Pathway Visualization
Caption: Amyloid Precursor Protein (APP) processing and the modulatory effect of kinase-inactive PD 173955 analogs.
PD 173955 Analogs as Bcr-Abl and c-Kit Inhibitors
Another important class of PD 173955 analogs are potent inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. These analogs have significant potential in the treatment of chronic myeloid leukemia (CML) and other cancers driven by these kinases.
Mechanism of Action
These PD 173955 analogs act as ATP-competitive inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of CML, driving uncontrolled cell proliferation and survival. The c-Kit receptor tyrosine kinase is involved in the development and proliferation of various cell types, and its aberrant activation is implicated in several cancers. By blocking the kinase activity of Bcr-Abl and c-Kit, these analogs inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The inhibitory activities of these analogs against Bcr-Abl and c-Kit have been well-characterized.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PD 173955 | Bcr-Abl Kinase | In vitro | 1-2 | [3] |
| Bcr-Abl-dependent cell growth | Cellular | 2-35 | [3] | |
| c-Kit autophosphorylation | Cellular | ~25 | [3] | |
| c-Kit-dependent cell proliferation | Cellular | 40 | [3] | |
| PD 180970 | Bcr-Abl-dependent cell growth | Cellular | Similar to PD 173955 | [3] |
| PD 166326 | Bcr-Abl-dependent cell growth | Cellular | More potent than PD 173955 | [3] |
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay:
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Immunoprecipitation:
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Lyse Bcr-Abl positive cells (e.g., K562) in a suitable lysis buffer.
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Immunoprecipitate the Bcr-Abl protein using an anti-Abl antibody and protein A/G-agarose beads.
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Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.
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Kinase Reaction:
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Resuspend the beads in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
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Add a suitable substrate (e.g., a synthetic peptide or recombinant protein).
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Add serial dilutions of the PD 173955 analog.
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Initiate the reaction by adding [γ-³²P]ATP.
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Incubate at 30°C for a defined time.
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Analysis:
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Stop the reaction by adding SDS-PAGE sample buffer and boiling.
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Separate the proteins by SDS-PAGE.
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Visualize the phosphorylated substrate by autoradiography.
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Quantify the band intensities to determine the IC50 value.
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c-Kit Autophosphorylation Assay (Cell-Based ELISA):
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Cell Treatment:
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Culture c-Kit expressing cells (e.g., M07e) in appropriate media.
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Starve the cells to reduce basal phosphorylation.
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Pre-incubate the cells with serial dilutions of the PD 173955 analog.
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Stimulate the cells with stem cell factor (SCF) to induce c-Kit autophosphorylation.
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Cell Lysis and ELISA:
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Lyse the cells and quantify the protein concentration.
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Use a phospho-c-Kit specific sandwich ELISA kit.
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Add cell lysates to the antibody-coated plate.
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Follow the kit instructions for washing, adding detection antibody, and substrate.
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Measure the absorbance to quantify the level of phosphorylated c-Kit.
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Data Analysis:
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Normalize the phospho-c-Kit signal to the total protein concentration.
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Calculate the percentage of inhibition and determine the IC50 value.
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Cell Cycle Analysis by Flow Cytometry:
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Cell Treatment and Fixation:
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Treat Bcr-Abl positive cells with the PD 173955 analog for a specified time.
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Harvest the cells and wash with PBS.
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Fix the cells in cold 70% ethanol and store at -20°C.
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Staining:
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Wash the fixed cells with PBS.
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Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark to allow for DNA staining.
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Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Acquire data on the fluorescence intensity of the PI signal.
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Data Analysis:
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Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
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Signaling Pathway Visualization
References
PD 173955 Analog 1: A Technical Whitepaper
This document provides a comprehensive technical overview of PD 173955 Analog 1, a pyrido[2,3-d]pyrimidine derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its known biological activities, relevant experimental protocols, and associated signaling pathways.
Introduction and Overview
This compound, also identified as Compound 26 in certain literature, is a synthetic small molecule with the chemical name 3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid. Its CAS number is 185039-99-0.
There is conflicting information in the public domain regarding the primary molecular target of this compound. One body of evidence, stemming from in silico computational studies, suggests it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Conversely, its structural similarity to the parent compound, PD 173955, and other data sheets, classify it as a potent inhibitor of the non-receptor tyrosine kinase c-Src. The parent compound is a well-characterized dual inhibitor of the Bcr-Abl and Src family kinases. This guide will present the evidence for both potential mechanisms of action.
Molecular Target Profile
Putative EGFR Kinase Inhibition
Computational modeling studies have identified this compound (referred to as Compound 26) as a potential inhibitor of EGFR kinase.[1][2] A 2016 study by Bagchi M.C., et al., utilized in silico methods to evaluate a series of 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds, predicting that this analog could exhibit antitumor properties through EGFR inhibition.[1][2]
c-Src and Bcr-Abl Kinase Inhibition
Based on its core structure, this compound is classified by some vendors as a potent c-Src inhibitor.[3][4] This aligns with extensive research on its parent compound, PD 173955, which is a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein and Src family kinases. The parent compound has been shown to inhibit Bcr-Abl-dependent cell growth in the low nanomolar range and also demonstrates activity against the c-Kit receptor tyrosine kinase.
Quantitative Data Summary
The available quantitative data for this compound is limited and conflicting. The tables below summarize the available data for the analog itself and its structurally similar parent compound, PD 173955, to provide context.
Table 1: Biological Activity of this compound
| Target | Assay Type | Species | IC₅₀ | Source |
|---|
| EGFR | In silico (Computational) | - | 0.19 µM |[1][2] |
Table 2: Experimental Biological Activity of Parent Compound (PD 173955)
| Target/Cell Line | Assay Type | Species | IC₅₀ | Source |
|---|---|---|---|---|
| Bcr-Abl Kinase | In Vitro Kinase Assay | - | 1-2 nM | [5] |
| c-Src Kinase | In Vitro Kinase Assay | - | 22 nM | [6] |
| c-Kit Autophosphorylation | In Vivo (Cell-based) | Human | ~25 nM | [5] |
| Bcr-Abl-dependent cells | Cell Proliferation Assay | Murine | 2-35 nM | [5] |
| M07e cells (c-Kit dependent) | Cell Proliferation Assay | Human | 40 nM |[5] |
Signaling Pathways
Given the conflicting target profile, diagrams for the primary proposed signaling pathways are provided below. These diagrams illustrate the potential points of inhibition for this compound.
References
PD 173955 Analog 1: An In-Depth Technical Guide on a Putative EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PD 173955 analog 1, also known as Compound 26, a molecule identified through computational studies as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. While in silico data suggests inhibitory activity, this document highlights the current lack of publicly available in vitro or in vivo experimental data. To facilitate further research and validation, this guide furnishes detailed, standardized protocols for the requisite experimental assays to characterize the activity of this compound. Additionally, it presents diagrams of the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various human cancers. Consequently, the development of small molecule inhibitors targeting the EGFR kinase domain has been a cornerstone of targeted cancer therapy.
This compound (Compound 26) is a derivative of PD 173955, a known kinase inhibitor. Computational, or in silico, studies have predicted that this compound possesses inhibitory activity against EGFR kinase.[1][2] This guide serves as a technical resource for researchers interested in the experimental validation and further development of this compound.
Compound Profile: this compound
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 26 |
| CAS Number | 185039-99-0 |
Quantitative Data
To date, the only publicly available quantitative data regarding the EGFR inhibitory activity of this compound is derived from computational modeling.
| Parameter | Value | Source |
| In Silico IC50 | 0.19 µM | Computational Modeling[1][2] |
Note: The IC50 value presented is from in silico evaluation and awaits experimental verification.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events. The binding of a ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking platforms for adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Small molecule inhibitors like the putative this compound are designed to compete with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and blocking downstream signaling.
Experimental Protocols for Validation
The following are detailed, standard protocols for the experimental validation of this compound as an EGFR inhibitor.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
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Recombinant human EGFR kinase
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ATP
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Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
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This compound stock solution (in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
Protocol:
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Prepare serial dilutions of this compound in kinase buffer.
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Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
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Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
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EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well cell culture plates
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MTT or MTS reagent
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Solubilization solution (for MTT assay)
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Microplate reader
Protocol:
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Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
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Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
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Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
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If using MTT, add the solubilization solution.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling
This technique is used to determine if the compound inhibits the phosphorylation of EGFR and its downstream targets in cells.
Materials:
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EGFR-dependent cancer cell line
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Cell lysis buffer
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Protein quantification assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Protocol:
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Culture cells and treat them with various concentrations of this compound for a specified time.
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Lyse the cells and quantify the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C.
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Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel EGFR inhibitor.
Conclusion
This compound has been identified through computational methods as a potential inhibitor of EGFR kinase. While this presents an interesting starting point for drug discovery efforts, the absence of experimental data necessitates a thorough investigation to validate its biological activity. The protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the systematic evaluation of this and other putative EGFR inhibitors. The scientific community eagerly awaits the results of such studies to determine the true therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Antitumor Properties of PD 173955 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has garnered significant interest in oncological research due to its activity against several critical tyrosine kinases implicated in cancer progression. This technical guide provides a comprehensive overview of the antitumor properties of PD 173955 and its analogs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
A specific derivative, PD 173955 analog 1 (also referred to as Compound 26), has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase with an in silico half-maximal inhibitory concentration (IC50) of 0.19 μM.[1][2][3][4] However, beyond this computational prediction, publicly available experimental data on the specific antitumor properties of this particular analog are limited. Therefore, this guide will primarily focus on the well-characterized parent compound, PD 173955, as a representative of this class of inhibitors, while also discussing the broader context of its analogs where information is available.
Mechanism of Action
PD 173955 exerts its antitumor effects by competitively binding to the ATP-binding pocket of several tyrosine kinases, thereby inhibiting their catalytic activity and downstream signaling. The primary targets of PD 173955 include Bcr-Abl, Src family kinases, and the c-Kit receptor tyrosine kinase.[5]
Inhibition of Bcr-Abl Kinase
The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML). The constitutive kinase activity of Bcr-Abl drives the uncontrolled proliferation of leukemia cells. PD 173955 is a highly potent inhibitor of Bcr-Abl kinase, with an IC50 in the low nanomolar range.[3][5] Unlike some other Bcr-Abl inhibitors that only bind to the inactive conformation of the kinase, PD 173955 can bind to both the active and inactive conformations, which may contribute to its efficacy against certain imatinib-resistant mutants.[3][6]
Inhibition of Src Family Kinases
Src family kinases (including Src, Yes, Lck, and Fyn) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Their overexpression and activation are common in many solid tumors. PD 173955 is a potent inhibitor of Src kinases, with an IC50 of approximately 22 nM for Src.[2][5] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of c-Kit Receptor Tyrosine Kinase
The c-Kit receptor is vital for the development and proliferation of certain hematopoietic cells and is implicated in gastrointestinal stromal tumors (GIST) and some forms of leukemia. PD 173955 effectively inhibits the autophosphorylation of c-Kit, thereby blocking its signaling cascade.[3][5]
Quantitative Data on Antitumor Properties
The following tables summarize the quantitative data on the inhibitory activity of PD 173955 and its analog 1.
Table 1: Kinase Inhibitory Activity of PD 173955
| Kinase Target | IC50 Value | Reference(s) |
| Bcr-Abl | 1-2 nM | [3][5] |
| Src | ~22 nM | [2][5] |
| c-Kit (autophosphorylation) | ~25 nM | [5][7] |
Table 2: In Vitro Cellular Activity of PD 173955
| Cell Line | Cancer Type | IC50 Value | Effect | Reference(s) |
| Bcr-Abl-dependent cell lines | Chronic Myeloid Leukemia | 2-35 nM | Inhibition of cell growth | [7] |
| M07e | Megakaryoblastic Leukemia | 40 nM | Inhibition of kit ligand-dependent proliferation | [7] |
| MDA-MB-468 | Breast Cancer | 500 nM | Inhibition of cell growth | [2] |
| MCF-7 | Breast Cancer | 1 µM | Inhibition of cell growth | [2] |
Table 3: In Silico Data for this compound
| Kinase Target | IC50 Value (in silico) | Reference(s) |
| EGFR | 0.19 µM | [1][2][3][4] |
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway
The following diagram illustrates the central role of Bcr-Abl in CML and the point of inhibition by PD 173955.
Caption: Inhibition of the constitutively active Bcr-Abl kinase by PD 173955.
Src Signaling Pathway
This diagram shows a simplified representation of the Src signaling cascade and its inhibition by PD 173955.
Caption: PD 173955 blocks Src-mediated signaling, affecting cell migration and proliferation.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines a typical procedure for assessing the inhibitory activity of a compound like PD 173955 against a target kinase.
Caption: A generalized workflow for determining the IC50 of an inhibitor in a kinase assay.
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of PD 173955 against Bcr-Abl.
-
Preparation of Reagents :
-
Prepare a stock solution of PD 173955 in DMSO.
-
Dilute the stock solution to various concentrations in kinase assay buffer.
-
Prepare a solution of recombinant Bcr-Abl kinase and a biotinylated peptide substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add the recombinant Bcr-Abl kinase to each well.
-
Add the serially diluted PD 173955 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA with a phospho-specific antibody).
-
-
Data Analysis :
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay ([3H]Thymidine Incorporation)
This method assesses the effect of PD 173955 on the proliferation of cancer cell lines.
-
Cell Culture :
-
Culture cancer cells (e.g., Bcr-Abl-positive cell lines) in appropriate media and conditions.
-
-
Treatment :
-
Seed the cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere (if applicable), treat them with various concentrations of PD 173955 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
[3H]Thymidine Labeling :
-
Add [3H]thymidine to each well and incubate for an additional period (e.g., 18 hours) to allow for its incorporation into the DNA of proliferating cells.
-
-
Harvesting and Measurement :
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of cell proliferation for each concentration of PD 173955 compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for Protein Phosphorylation
This technique is used to assess the effect of PD 173955 on the phosphorylation of its target kinases and downstream signaling proteins within cells.
-
Cell Treatment and Lysis :
-
Treat cultured cancer cells with PD 173955 at various concentrations and for different time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification :
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Bcr-Abl).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
-
Conclusion
PD 173955 is a potent multi-targeted tyrosine kinase inhibitor with significant antitumor properties, primarily through the inhibition of Bcr-Abl, Src family kinases, and c-Kit. Its efficacy has been demonstrated in various in vitro models of cancer. While the specific analog, this compound, has been computationally identified as a potential EGFR inhibitor, further experimental validation is required to fully characterize its antitumor profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in determining the clinical utility of PD 173955 and its analogs.
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2004063195A1 - Pyridopyrimidine kinase inhibitors - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Dual Inhibitors of Src and Abl Tyrosine Kinases: Ingenta Connect [ingentaconnect.com]
- 7. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrido[2,3-d]pyrimidine Derivative PD 173955 and its Analogs: Potent Inhibitors of the Bcr-Abl Tyrosine Kinase
An In-Depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine compound, PD 173955, and its analogs as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and is the primary cause of CML.[1] While imatinib has been a successful first-line therapy, the emergence of resistance has necessitated the development of new, potent Bcr-Abl inhibitors.[1][2][3] The pyrido[2,3-d]pyrimidine class of compounds, including PD 173955, has demonstrated significant promise in this area.[1][2][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of PD 173955 and its related analogs has been extensively characterized through both enzymatic and cellular assays. The data consistently demonstrates that these compounds are highly potent inhibitors of Bcr-Abl, often exceeding the potency of imatinib.
In Vitro Kinase Inhibition
In direct kinase inhibition assays, PD 173955 shows exceptional potency against the Bcr-Abl kinase.[2][4][5] The half-maximal inhibitory concentration (IC50) for PD 173955 is in the low nanomolar range, indicating a strong direct interaction with the enzyme.[2][4][5]
| Compound | Target Kinase | IC50 (nM) | Reference |
| PD 173955 | Bcr-Abl | 1-2 | [2][4][5] |
| PD 180970 | Bcr-Abl | ~1-2 | [2] |
| Imatinib (STI-571) | Bcr-Abl | 25-50x higher than PD 173955 | [2] |
| PD 173955 | c-Kit | ~25 | [2][4] |
| PD 173955 | Src | ~22 | [6][7] |
Cellular Proliferation Inhibition
The anti-proliferative effects of PD 173955 and its analogs have been evaluated in various Bcr-Abl-positive cell lines. These studies confirm the potent activity observed in kinase assays translates to a cellular context.
| Cell Line | Bcr-Abl Status | Compound | IC50 (nM) | Reference |
| R10(-) | Positive | PD 173955 | 2-35 (range in different lines) | [2][4][5] |
| R10(-) | Positive | PD 166326 | More potent than PD 173955 | [2][4] |
| K562 | Positive | PD 173955 | 35 | [2] |
| RWLeu4 | Positive | PD 173955 | 10 | [2] |
| M07e (Kit ligand-dependent) | Negative | PD 173955 | 40 | [2][4][5] |
| M07e (IL-3-dependent) | Negative | PD 173955 | 250 | [2][4] |
| M07e (GM-CSF-dependent) | Negative | PD 173955 | 1000 | [2][4] |
| HL-60 | Negative | PD 173955 | 200 | [2] |
Mechanism of Action
PD 173955 exerts its anti-leukemic effects through direct inhibition of the Bcr-Abl kinase. This leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival.[2][4] Treatment of Bcr-Abl-positive cells with PD 173955 results in the inhibition of substrate tyrosine phosphorylation.[2][4] Furthermore, cell cycle analysis reveals that PD 173955 induces cell cycle arrest in the G1 phase.[2][4][5] At higher concentrations (above 250 nM), PD 173955 and its analog PD 180970 have been observed to induce apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the characterization of PD 173955.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
-
Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from lysates of Bcr-Abl-positive cells (e.g., K562) using an appropriate antibody. The immune complexes are collected on protein A-Sepharose beads.[6]
-
Washing: The beads are washed multiple times with lysis buffer followed by a kinase buffer to remove non-specific proteins.[6]
-
Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated with a kinase buffer containing [γ-32P]ATP and in the presence of varying concentrations of the inhibitor (e.g., PD 173955) or DMSO as a control.[6] The reaction is typically carried out at 30°C for 15-60 minutes.[6]
-
Reaction Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are then separated by SDS-PAGE, and the gel is dried.[6]
-
Visualization: The phosphorylation of Bcr-Abl (autophosphorylation) and its substrates is visualized by autoradiography.[6] The intensity of the radioactive signal is quantified to determine the IC50 value.
Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay assesses the effect of the inhibitor on the proliferation of Bcr-Abl-dependent and -independent cell lines.
-
Cell Plating: Cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well).[2]
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or DMSO as a control. The cells are incubated for a period of time, typically 48 hours, to allow the compound to exert its effect.[2]
-
[3H]Thymidine Labeling: [3H]Thymidine is added to each well, and the cells are incubated for an additional 18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their DNA.[2]
-
Cell Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the amount of incorporated [3H]thymidine is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the DMSO-treated control cells to determine the IC50 value.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
The Role of Kinase-Inactive PD 173955 Analogs in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) continues to present a formidable challenge to the scientific and medical communities, with the accumulation of amyloid-beta (Aβ) peptides as a central pathological hallmark. This technical guide delves into the preclinical research surrounding a novel class of therapeutic candidates: kinase-inactive analogs of PD 173955. Originally developed as a potent inhibitor of Abl and Src kinases, PD 173955 and its analogs have demonstrated a compelling, kinase-independent mechanism for reducing Aβ production. This document provides a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for these compounds, with a particular focus on the well-characterized analog, compound 3a (DV2-103). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this promising avenue for AD therapeutic development.
Introduction: Targeting Amyloid-Beta Production Beyond Kinase Inhibition
The amyloid hypothesis has been a cornerstone of Alzheimer's disease research for decades, positing that the aggregation of Aβ peptides, cleaved from the Amyloid Precursor Protein (APP), initiates a cascade of events leading to neurodegeneration. Consequently, strategies to reduce Aβ production have been a primary focus of drug development. While inhibitors of the secretase enzymes responsible for APP processing, namely β-secretase (BACE1) and γ-secretase, have been extensively investigated, they have faced challenges in clinical trials.
An alternative approach has emerged from the study of kinase inhibitors. Imatinib (Gleevec) and the Abl/Src kinase inhibitor PD 173955 were unexpectedly found to reduce the production of secreted Aβ peptides in cellular and animal models.[1][2] This effect, however, was later shown to be independent of their kinase inhibitory activity. This discovery paved the way for the development of "kinase-inactive" analogs, which retain the Aβ-lowering properties without the potential off-target effects associated with kinase inhibition. This guide focuses on these analogs, particularly compound 3a (DV2-103), a derivative of PD 173955.[1][2]
Mechanism of Action: Modulating APP Trafficking and Processing
The primary mechanism by which kinase-inactive PD 173955 analogs reduce Aβ production is by altering the intracellular trafficking and processing of APP.[1] These compounds do not directly inhibit the catalytic activity of BACE1 or γ-secretase. Instead, they appear to influence the localization of APP, shunting it away from cellular compartments where amyloidogenic processing occurs.
Research suggests that these analogs promote the trafficking of APP to lysosomes for degradation, thereby reducing the substrate available for cleavage by BACE1 in recycling endosomes, the primary site of Aβ formation.[1] This is supported by the observation that the Aβ-lowering effect is seen in cells expressing full-length APP but not in those expressing only the APP β-C-terminal fragment (APP-C99), which is the product of BACE1 cleavage.[1][2] This indicates that the compounds act at or before the BACE1 cleavage step.
Signaling and Processing Pathway
References
The Structure-Activity Relationship of PD 173955 Analog 1 and Related Pyrido[2,3-d]pyrimidine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 is a potent inhibitor of the Src family of tyrosine kinases, including Src, Yes, and Abl kinases, with an IC50 of approximately 22 nM for these targets. It also demonstrates inhibitory activity against the fibroblast growth factor receptor (FGFR) and has been shown to inhibit Bcr-Abl-dependent cell growth with IC50 values ranging from 2 to 35 nM in various cell lines.[1][2][3] The core of this molecule is a pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry that has been extensively explored for the development of inhibitors targeting a wide range of protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of PD 173955, with a particular focus on "PD 173955 analog 1," also identified as "Compound 26," a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Structure-Activity Relationships of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold has proven to be a versatile platform for the design of kinase inhibitors. The SAR of this class of compounds has been investigated against several important cancer targets.
Core Scaffold and Key Interactions
The pyrido[2,3-d]pyrimidin-7-one core is a key structural feature, with the nitrogen atoms and the carbonyl group often participating in hydrogen bonding interactions within the ATP-binding pocket of kinases. The planarity of this bicyclic system is also crucial for effective binding.
Substitutions at the 6-position
The nature of the substituent at the 6-position of the pyrido[2,3-d]pyrimidine ring plays a significant role in determining both potency and selectivity. In many potent inhibitors, this position is occupied by a substituted phenyl ring. For instance, the 6-(2,6-dichlorophenyl) group, as seen in PD 173955 and its analogs, is a common feature that contributes to high affinity.
Modifications at the 2-position
The 2-position of the pyrido[2,3-d]pyrimidine ring is a key vector for modifying the properties of these inhibitors. Variations at this position have been shown to significantly impact potency, selectivity, and pharmacokinetic properties. For example, the introduction of a phenylamino group at this position has been a successful strategy in developing potent Abl kinase inhibitors. Further substitutions on this phenylamino moiety, particularly at the 3- and 4-positions, have been shown to improve both potency and selectivity.[4]
This compound (Compound 26) as an EGFR Inhibitor
"this compound," also referred to as "Compound 26," has been identified as an inhibitor of the EGFR kinase. An in silico study reported an IC50 of 0.19 μM for this analog against EGFR.[5] This highlights a shift in selectivity from the Src/Abl kinase profile of the parent compound, PD 173955, to EGFR, likely due to specific structural modifications. The precise structural details of "analog 1" that confer this EGFR inhibitory activity are a key aspect of its SAR.
SAR of PD 173955 Analogs as Abl Kinase Inhibitors
Studies on PD 173955 analogs have revealed important insights into their activity as Abl kinase inhibitors. One study demonstrated that replacing the methylthio group on the 2-phenylamino substituent with an amino or glycyl moiety can increase the inhibitory potency by a factor of 10, while also improving water solubility.[6] Conversely, inserting a single carbon atom into the C-N bond of the aniline subunit was found to decrease kinase inhibition by 200-fold.[6]
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for PD 173955 and its analogs against various kinases.
Table 1: Inhibitory Activity of PD 173955 and Analogs against Src, Abl, and other Kinases
| Compound | Target Kinase | IC50 (nM) | Notes |
| PD 173955 | Src | ~22 | |
| PD 173955 | Yes | ~22 | |
| PD 173955 | Abl | ~22 | |
| PD 173955 | Bcr-Abl | 2-35 | In various cell lines |
| PD 173955 | c-kit | 40 | Inhibition of SCF-dependent proliferation |
| PD 173955 analog (amino substitution) | Abl | ~2.2 | Estimated 10-fold increase from parent |
| PD 173955 analog (PDC) | Abl | ~4400 | Estimated 200-fold decrease from parent |
Table 2: In Silico Inhibitory Activity of this compound
| Compound | Target Kinase | In Silico IC50 (μM) |
| This compound (Compound 26) | EGFR | 0.19 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Abl)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by the addition of the detection reagent.
-
Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The following diagrams illustrate the EGFR and FGFR signaling pathways, which are targeted by various pyrido[2,3-d]pyrimidine inhibitors.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified FGFR signaling pathway.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold is a highly versatile and privileged structure for the development of potent and selective kinase inhibitors. The structure-activity relationship of this class of compounds is well-documented, with specific substitutions at the 2- and 6-positions of the core ring system playing a critical role in determining target specificity and potency. PD 173955 and its analogs exemplify this, with the parent compound showing potent inhibition of Src family kinases and Bcr-Abl, while "this compound" has been identified as an EGFR inhibitor. Further investigation into the SAR of these analogs, supported by detailed biological and structural studies, will continue to be a fruitful area of research for the development of novel targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 173955 analog 1 kinase selectivity profile
An In-Depth Technical Guide on the Kinase Selectivity Profile of PD 173955 and Its Analogs
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and potential off-target effects. This technical guide provides a detailed overview of the kinase selectivity of the pyrido[2,3-d]pyrimidine-based inhibitor, PD 173955, and available data for its analogs, with a specific focus on what is publicly known about "PD 173955 analog 1."
Introduction
PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[1][2] It also exhibits significant inhibitory activity against Src family kinases and the c-Kit receptor tyrosine kinase.[1][3][4][5] The development of analogs of PD 173955 has been pursued to either refine its primary target activity, explore new therapeutic applications, or to create "kinase inactive" versions for studying other cellular effects.[6][7][8] This guide synthesizes the available quantitative data, experimental methodologies, and relevant signaling pathways to provide a comprehensive technical resource.
Quantitative Kinase Inhibition Data
The following tables summarize the known quantitative kinase inhibition data for PD 173955 and the limited information available for one of its designated analogs.
Table 1: Kinase Inhibition Profile of PD 173955
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 1-2 | In vitro kinase assay | [1][2][3] |
| Bcr-Abl dependent cell growth | 2-35 | Cellular proliferation assay | [1][4] |
| c-Kit | ~25 (autophosphorylation) | Cellular assay | [1][3] |
| c-Kit dependent cell growth | 40 | Cellular proliferation assay | [1][4] |
| Src | ~22 | In vitro kinase assay | [2][4][5] |
| Yes | ~22 | In vitro kinase assay | [4] |
| Abl | ~22 | In vitro kinase assay | [4] |
Table 2: Kinase Inhibition Data for PD 173955 Analogs
| Analog Designation | Kinase Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 26) | EGFR | 0.19 | In silico | [9] |
| Kinase inactive analogs (e.g., 3m, 5b, 5c, 5f) | Abl, Src | >10 (weak or no inhibition) | Kinase activity assay | [6] |
Note: The data for "this compound" is based on a computational prediction and has not been experimentally verified in the cited literature.
Experimental Protocols
The determination of a kinase selectivity profile involves screening a compound against a panel of purified kinases and measuring its ability to inhibit the activity of each kinase.
General Kinase Selectivity Profiling Protocol (Radiometric Assay)
This protocol is a generalized representation of a high-throughput kinase screening process.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), and a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Assay Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with ³³P (γ-³³P-ATP), to the reaction mixture containing the kinase, substrate, and the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing away the unincorporated γ-³³P-ATP. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Bcr-Abl Kinase Assay Protocol
This is a more specific protocol for assessing the inhibition of Bcr-Abl.[2][4]
-
Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from cell lysates of a Bcr-Abl-positive cell line (e.g., K562) using an anti-Abl antibody. The immune complexes are collected on protein A-Sepharose beads.
-
Washing: The beads are washed multiple times with lysis buffer and then with a specific kinase assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Kinase Reaction: The kinase assay is performed by resuspending the beads in the kinase buffer containing the test compound (PD 173955 or its analog) and initiating the reaction with the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated for 15-60 minutes at 30°C.
-
Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, the gel is dried, and the phosphorylation of Bcr-Abl (autophosphorylation) is visualized by autoradiography.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PD 173955 and a typical workflow for kinase selectivity profiling.
Caption: A typical experimental workflow for kinase selectivity profiling.
Caption: The Bcr-Abl signaling pathway, a primary target of PD 173955.[10][11][12][13]
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[14][15][16][17]
Conclusion
PD 173955 is a well-characterized, potent inhibitor of Bcr-Abl, Src family kinases, and c-Kit. While a comprehensive kinase selectivity profile for a specific compound designated "this compound" is not publicly available, an in silico study suggests it may act as an inhibitor of EGFR.[9] This highlights a potential shift in the selectivity profile compared to the parent compound. Further experimental validation is necessary to confirm this predicted activity and to fully characterize the selectivity of this analog across the human kinome. The protocols and pathway diagrams provided in this guide offer a framework for such investigations and for understanding the biological context of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 17. cusabio.com [cusabio.com]
Unveiling the Toxicological Profile of PD 173955 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological properties of analog 1 of PD 173955, a compound of significant interest in kinase inhibitor research. This document synthesizes available data on the cytotoxicity of these analogs, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways implicated in their mechanism of action and potential off-target effects.
Quantitative Toxicological Data
The primary toxicological data available for a series of kinase-inactive PD 173955 analogs comes from in vitro cytotoxicity screening. The following tables summarize the key findings.
In Vitro Cytotoxicity of Kinase-Inactive PD 173955 Analogs
A study focused on developing kinase-inactive analogs of PD 173955 for reducing β-amyloid (Aβ) peptide production also assessed their toxicity. The viability of N2a neuroblastoma cells was determined using an MTT assay after treatment with the compounds at a concentration of 10 μM for 5 and 24 hours. Most of the tested analogs were found to be non-toxic at this concentration. However, two compounds, 3c and 5c, exhibited some degree of toxicity after 24 hours of exposure[1].
| Compound ID | Concentration | Exposure Time (hours) | Cell Line | % Cell Viability (approx.) | Reference |
| 3c | 10 µM | 24 | N2a | ~80% | [1] |
| 5c | 10 µM | 24 | N2a | ~75% | [1] |
| Other Analogs | 10 µM | 24 | N2a | >95% | [1] |
Note: The percentage of cell viability is estimated from the graphical data presented in the supplementary information of the cited study. For precise quantitative values, direct reference to the source is recommended.
In Silico Toxicological Data for PD 173955 Analog 1 (Compound 26)
For a distinct analog, designated as "this compound" or "Compound 26," the available data is currently limited to in silico predictions. This analog has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
| Compound ID | Target | Parameter | Value | Method |
| This compound (Compound 26) | EGFR Kinase | IC50 | 0.19 µM | In silico |
It is crucial to note that in silico data provides a preliminary assessment and requires experimental validation to confirm the toxicological properties of this specific analog.
Experimental Protocols
The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the effect of PD 173955 analogs on the viability of a specific cell line (e.g., N2a neuroblastoma cells).
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).
Materials:
-
PD 173955 analogs
-
Cell line (e.g., N2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the PD 173955 analogs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 5 and 24 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for a few minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of toxicity and the intended biological effects of PD 173955 and its analogs, it is essential to visualize the relevant signaling pathways. PD 173955 is a known inhibitor of Bcr-Abl and Src family kinases. "this compound" is a putative EGFR inhibitor. The "kinase-inactive" analogs are designed to not inhibit these kinases but to modulate other pathways, such as those involved in Aβ production.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Its downstream signaling pathways promote cell proliferation and survival.
Caption: Simplified Bcr-Abl signaling pathway.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.
Caption: Overview of Src family kinase signaling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates several downstream signaling cascades controlling cell growth and survival.
Caption: Key pathways in EGFR signaling.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the logical flow of the MTT assay for assessing the toxicological properties of PD 173955 analogs.
Caption: Workflow of the MTT cytotoxicity assay.
References
In Silico Evaluation of PD 173955 Analog 1: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico evaluation of PD 173955 analog 1, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. It details the methodologies for computational analysis, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, and presents key data in a structured format. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows to provide a complete picture of the preclinical assessment of this compound.
Introduction
This compound, also identified as compound 26 in key literature, has emerged as a significant molecule in the landscape of cancer therapeutics due to its inhibitory action against EGFR kinase.[1][2] The parent compound, PD 173955, is a known inhibitor of several tyrosine kinases, including Bcr-Abl and Src. The development of analogs aims to enhance specificity and reduce toxicity. In silico evaluation plays a pivotal role in the early stages of drug discovery by predicting the binding affinity, efficacy, and pharmacokinetic properties of new chemical entities, thereby accelerating the identification of promising drug candidates. This guide focuses on the computational methodologies used to characterize this compound.
Molecular Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[3][4] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth, making it a prime target for anticancer therapies.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling cascade, which is inhibited by this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of PD 173955 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 is a potent, ATP-competitive inhibitor of the Abl and Src family of non-receptor tyrosine kinases. These kinases are implicated in various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of Abl and Src kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein exhibits constitutive kinase activity. More recently, analogs of PD 173955 have been investigated for their potential role in neurodegenerative diseases, specifically for their ability to modulate the processing of the amyloid precursor protein (APP), a key event in Alzheimer's disease pathology.
This document provides detailed protocols for the synthesis of a representative PD 173955 analog. It also includes summaries of their biological activities and diagrams of the key signaling pathways they modulate.
Data Presentation
Table 1: In Vitro Kinase and Cell Growth Inhibition by PD 173955 and Analogs
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Growth IC50 (nM) | Citation |
| PD 173955 | Bcr-Abl | 1-2 | Bcr-Abl-positive cells | 2-35 | [1] |
| Src | 22 | MDA-MB-468 | 500 | ||
| c-Kit | ~25 | M07e | 40 | [1] | |
| PD 180970 | Bcr-Abl | - | K562 | - | [1] |
| Analog 3a (DV2-103) | Abl/Src | Inactive | N2a695 | - | |
| Analog 3m | Abl/Src | Weakly active/Inactive | N2a695 | - | |
| Analog 5b | Abl/Src | Weakly active/Inactive | N2a695 | - | |
| Analog 5c | Abl/Src | Weakly active/Inactive | N2a695 | - | |
| Analog 5f | Abl/Src | Weakly active/Inactive | N2a695 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of a Representative PD 173955 Analog: N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine
This protocol describes a multi-step synthesis of a PD 173955 analog, which involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by functionalization.
Materials:
-
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
-
2,6-Dichloroaniline
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline
-
To a stirred solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM at room temperature, add 2,6-dichloroaniline (1.1 eq).
-
Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with 20-50% EtOAc in hexanes) to afford the desired product.
Step 2: Synthesis of N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine
-
To a flame-dried Schlenk flask, add N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-10% MeOH in DCM) to yield the final product.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival in Chronic Myeloid Leukemia. PD 173955 and its kinase-active analogs directly inhibit the kinase activity of Bcr-Abl.
Caption: Bcr-Abl signaling pathway and inhibition by PD 173955 analogs.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and proliferation. Its aberrant activation is associated with cancer progression and metastasis. PD 173955 is also a potent inhibitor of Src kinase.
Caption: Src kinase signaling pathway and its inhibition.
Amyloid Precursor Protein (APP) Processing Pathway
In the context of Alzheimer's disease, the amyloidogenic processing of APP by β-secretase (BACE1) and γ-secretase leads to the production of amyloid-β (Aβ) peptides. Certain kinase-inactive analogs of PD 173955 have been shown to reduce Aβ production by modulating BACE1 activity.
Caption: Amyloidogenic processing of APP and modulation by PD 173955 analogs.
General Synthesis Workflow
The synthesis of the described PD 173955 analog follows a logical workflow, beginning with commercially available starting materials and proceeding through key transformations to the final product.
Caption: General workflow for the synthesis of a PD 173955 analog.
References
Application Notes and Protocols: PD 173955 Analog 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 analog 1 is a potent small molecule inhibitor primarily targeting the c-Src tyrosine kinase. Due to its role in various cellular signaling pathways that govern cell proliferation, survival, and migration, c-Src is a significant target in cancer research. This document provides detailed protocols for the preparation of a stock solution of this compound, along with experimental procedures to evaluate its inhibitory effects on key signaling pathways.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 185039-99-0 | [1][2] |
| Molecular Formula | C₂₁H₁₄Cl₂N₄O₃ | [1][2] |
| Molecular Weight | 441.28 g/mol | [2] |
| Solubility | Soluble in DMSO and ethanol; slightly soluble in water. | [1] |
| Storage | Store as a solid at -20°C. | [1] |
Target Profile
This compound exhibits inhibitory activity against several tyrosine kinases, with the highest potency for c-Src.
| Target | IC₅₀ | Reference |
| c-Src | 9 nM | [1] |
| PDGFR | 130 nM | [1] |
| FGFR | 110 nM | [1] |
| EGFR | 190 nM | [1] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 441.28 g/mol x 0.001 L x 1000 = 4.41 mg
-
Weigh the compound: Carefully weigh out 4.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols can be used to assess the inhibitory activity of this compound.
In Vitro Kinase Assay
This protocol describes a general method to determine the IC₅₀ value of this compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., c-Src)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound serial dilutions
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in kinase reaction buffer.
-
Prepare kinase reaction mixture: In a microcentrifuge tube, prepare a master mix containing the recombinant kinase and the substrate peptide in kinase reaction buffer.
-
Dispense inhibitor and kinase mixture: Add the serially diluted inhibitor to the wells of a 384-well plate. Then, add the kinase reaction mixture to each well.
-
Initiate the reaction: Start the kinase reaction by adding ATP to each well.
-
Incubate: Incubate the plate at room temperature for the recommended time for the specific kinase assay.
-
Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with high c-Src activity)
-
Complete cell culture medium
-
This compound serial dilutions
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
Clear-bottom 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Protocol:
-
Seed cells: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in an incubator.
-
Treat with inhibitor: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate: Incubate the plate for 72 hours in an incubator.
-
Measure proliferation: Add the cell proliferation reagent to each well and incubate for the time specified by the manufacturer.
-
Read plate: Measure the absorbance or luminescence using a plate reader.
-
Data analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a kinase inhibitor.
References
Application Notes and Protocols: PD 173955 Analog 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 and its analogs are a subject of significant interest in pharmacological research due to their potent kinase inhibitory activities. While PD 173955 is recognized as a dual inhibitor of Bcr-Abl and Src family kinases, its analogs have been developed to target other critical signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR), or to modulate pathways like the processing of Amyloid Precursor Protein (APP) independent of kinase inhibition.[1][2][3][4] This document provides detailed application notes and protocols for the solubilization and use of PD 173955 analog 1, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).
Data Presentation
Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| PD 173955 | DMSO | 12 mg/mL | 27.07 mM | Sonication is recommended to aid dissolution.[5] |
| This compound | DMSO | Data not available | Data not available | Expected to be soluble in DMSO.[6] |
It is a common practice for small molecule inhibitors to be readily soluble in DMSO, often at concentrations of 10 mM or higher.[7]
Inhibitory Activity
| Compound | Target(s) | IC₅₀ |
| This compound | EGFR kinase | 0.19 µM (in silico)[2] |
| PD 173955 | Bcr-Abl | 1-2 nM[3][4] |
| Src | 22 nM[4][8] | |
| c-Kit autophosphorylation | ~25 nM[9] | |
| Kinase Inactive Analogs | APP processing (BACE1 modulation) | N/A |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol is a general guideline. Researchers should always consult the manufacturer's specific recommendations for their particular product.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibrate: Allow the vial containing the powdered this compound to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required mass of the compound and volume of DMSO to achieve a 10 mM stock solution. The molecular weight of the specific analog is required for this calculation.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.[5][7] Gentle warming to 37°C for a short period can also aid in solubilization.[7]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, as recommended for many small molecule inhibitors.[7][8]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation of the compound when diluting into an aqueous solution like cell culture medium, it is advisable to perform an intermediate dilution in DMSO first.[10] For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Further dilute the intermediate stock solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental conditions.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition by this compound
This compound has been identified as an inhibitor of EGFR kinase.[2] The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition.
Caption: EGFR signaling pathway and inhibition by this compound.
Bcr-Abl and Src Kinase Inhibition by PD 173955
The parent compound, PD 173955, is a potent inhibitor of the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), and Src family kinases.[3][4]
Caption: Inhibition of Bcr-Abl and Src pathways by PD 173955.
Modulation of APP Processing by Kinase-Inactive PD 173955 Analogs
A distinct application of PD 173955 analogs involves the reduction of amyloid-beta (Aβ) peptide production, which is relevant to Alzheimer's disease research. These kinase-inactive analogs are thought to alter the trafficking of APP, diverting it from the amyloidogenic pathway.[1]
Caption: Modulation of APP trafficking by kinase-inactive PD 173955 analogs.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based assay.
Caption: General workflow for a cell-based assay with this compound.
References
- 1. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 6. This compound | EGFR | 185039-99-0 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
PD 173955 Analog 1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of PD 173955 Analog 1, a multi-targeted tyrosine kinase inhibitor. The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Introduction
This compound (CAS No. 185039-99-0) is a potent inhibitor of the c-Src tyrosine kinase. It also demonstrates inhibitory activity against other kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR), albeit at higher concentrations. Its activity profile makes it a valuable tool for investigating signaling pathways involved in cell proliferation, differentiation, and migration. This document provides essential information for the proper handling, storage, and use of this compound.
Stability and Storage Conditions
Comprehensive stability data for this compound is limited. The following recommendations are based on information available for the parent compound, PD 173955, and general best practices for similar small molecules. It is strongly recommended to refer to the Certificate of Analysis provided by the supplier for any lot-specific storage instructions.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Protect from moisture. |
| 4°C | Short-term (weeks to months) | ||
| In Solvent (DMSO) | -80°C | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | ≤ 1 month |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | |
| Ethanol | Soluble | |
| Water | Slightly soluble (<1mg/ml) |
Signaling Pathways
This compound primarily targets the c-Src tyrosine kinase. It also shows inhibitory effects on Bcr-Abl and c-Kit signaling pathways, which are critical in various cancers.
Caption: c-Src Signaling Pathway Inhibition.
Caption: Bcr-Abl Signaling Pathway Inhibition.
Caption: c-Kit Signaling Pathway Inhibition.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for the use of tyrosine kinase inhibitors in cell-based assays, based on methods used for the parent compound, PD 173955. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of Stock Solutions
Application Notes and Protocols: PD 173955 Analog 1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 is a potent, ATP-competitive inhibitor of Bcr-Abl and Src family tyrosine kinases.[1] Analogs of PD 173955 are of significant interest for their potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. This document provides detailed protocols for cell-based assays to evaluate the efficacy of PD 173955 Analog 1, a representative analog, in inhibiting cancer cell proliferation and target kinase phosphorylation.
Mechanism of Action
PD 173955 and its analogs target the ATP-binding site of tyrosine kinases like Bcr-Abl and Src, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[1]
Caption: Simplified signaling pathway of Bcr-Abl and Src, and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of PD 173955 and a representative analog against various cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Target(s) | Cell Line | Assay Type | IC50 (nM) | Reference |
| PD 173955 | Bcr-Abl, Src | K562 | Cell Proliferation | 2-35 | [2] |
| Bcr-Abl | R10(-) | Cell Proliferation | ~2 | [3] | |
| c-Kit | M07e | Cell Proliferation | 40 | [2][3] | |
| Src | - | Kinase Assay | 22 | [2] | |
| PD 166326 (Analog) | Bcr-Abl | R10(-) | Cell Proliferation | 0.2 | [4] |
| c-Kit | MO7e | Cell Proliferation | 12 | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of Bcr-Abl positive cells (e.g., K562).
Materials:
-
K562 cells (or other suitable Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium.
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the analog in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the analog and determine the IC50 value using a suitable software.
-
Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Bcr-Abl or Src in a cellular context.
Materials:
-
K562 cells (or a suitable cell line with activated Src)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Src, anti-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Bcr-Abl).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of phosphorylated protein to total protein for each treatment.
-
Compare the ratios of treated samples to the vehicle control to assess the degree of inhibition.
-
Conclusion
The described cell-based assays provide a robust framework for characterizing the biological activity of this compound. The cell proliferation assay offers a measure of the compound's overall cytotoxic or cytostatic effect, while the Western blot analysis provides direct evidence of on-target activity by measuring the inhibition of kinase phosphorylation. These protocols can be adapted for high-throughput screening and detailed mechanistic studies of novel kinase inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection and characterization of BCR-ABL positive cell lines with differential sensitivity to the tyrosine kinase inhibitor STI571: diverse mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PD 173955 Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of two distinct analogs of PD 173955: the potent Bcr-Abl/c-Kit inhibitor PD166326 for oncology studies, and the kinase-inactive analog DV2-103 (compound 3a) for studies related to Alzheimer's disease.
I. PD166326 in a Murine Model of Chronic Myeloid Leukemia (CML)
Application Note:
PD166326 is a potent, orally active pyrido[2,3-d]pyrimidine analog of PD 173955 that acts as a tyrosine kinase inhibitor. It has demonstrated greater antileukemic activity than imatinib mesylate in preclinical models of Chronic Myeloid Leukemia (CML).[1][2] In vivo, PD166326 effectively inhibits the Bcr-Abl kinase, leading to a reduction in leukemic burden and prolonged survival in murine CML models.[1][3] It has also shown efficacy against imatinib-resistant Bcr-Abl mutations, with the exception of T315I.[1] The maximum tolerated dose in mice has been established at 50 mg/kg, administered twice daily.[1]
Quantitative Data Summary:
| Parameter | Value | Animal Model | Reference |
| Maximum Tolerated Dose | 50 mg/kg, twice daily (oral gavage) | CML mice | [1] |
| Median Survival (PD166326-treated) | 30 days | P210/H396P CML mice | [1] |
| Median Survival (Placebo-treated) | 19 days | P210/H396P CML mice | [1] |
| Inhibition of Bcr-Abl-dependent proliferation (IC50) | Potent (specific value not provided in vivo) | Murine CML model | [1] |
Experimental Protocol: In Vivo Efficacy Study of PD166326 in a Murine CML Model
This protocol is based on the methodology described in the study by Johnson et al. (2005).[1]
1. Animal Model:
-
Utilize a murine bone marrow retroviral transduction and transplantation model of CML.[1]
-
Recipient mice (e.g., BALB/c) are lethally irradiated.
-
Donor bone marrow cells are transduced with a retrovirus encoding the P210 Bcr-Abl oncoprotein.
-
Transduced cells are injected into the recipient mice.
-
Development of a CML-like disease is monitored by peripheral blood counts.
2. Drug Preparation and Administration:
-
Formulation: Prepare PD166326 for oral gavage. While the specific vehicle is not detailed in the provided search results, a common vehicle for oral administration of small molecules in mice is 0.5% methylcellulose in sterile water.
-
Dosage: Administer PD166326 at a dose of 50 mg/kg.[1]
-
Administration: Deliver the formulation via oral gavage twice daily.[1]
3. Treatment Schedule:
-
Initiate treatment upon confirmation of CML development (e.g., elevated white blood cell counts).
-
Continue treatment for the duration of the study, as defined by the experimental endpoints.
4. Monitoring and Endpoints:
-
Tumor Burden: Monitor peripheral blood counts (white blood cells, neutrophils) regularly to assess the leukemic burden.
-
Kinase Inhibition: To confirm target engagement, bone marrow protein lysates can be prepared from treated and control mice and analyzed by anti-phosphotyrosine immunoblotting to assess the phosphorylation status of Bcr-Abl and its substrates.[1]
-
Survival: Record daily for survival analysis.
-
Toxicity: Monitor animal weight and general health daily to assess for any treatment-related toxicity.
Signaling Pathway and Experimental Workflow Diagrams:
Bcr-Abl Signaling Inhibition by PD166326
In Vivo CML Efficacy Study Workflow
II. DV2-103 (Kinase-Inactive Analog) in a Murine Model of Alzheimer's Disease
Application Note:
DV2-103 (also referred to as compound 3a) is a kinase-inactive analog of PD 173955.[4] Unlike its parent compound, DV2-103 does not significantly inhibit Abl or Src kinases.[4] Instead, it has been shown to reduce the production of amyloid-beta (Aβ) peptides (both Aβ40 and Aβ42) in cellular and animal models of Alzheimer's disease.[4] The proposed mechanism involves the modulation of β-secretase (BACE1) cleavage of the amyloid precursor protein (APP).[4] Several potent analogs, including DV2-103, have been shown to penetrate the blood-brain barrier and accumulate in the mouse brain.[4]
Quantitative Data Summary:
| Parameter | Value | Animal Model | Reference |
| Aβ Reduction | Potent reduction of Aβ40 and Aβ42 | Mice with AD-related mutations | [4] |
| Brain Penetration | High nanomolar to low micromolar concentrations | Mice | [4] |
Experimental Protocol: In Vivo Aβ Reduction Study of DV2-103 in an Alzheimer's Disease Mouse Model
Note: The available literature confirms the in vivo use and effect of DV2-103 but lacks a detailed, step-by-step protocol. The following is a generalized protocol based on standard practices for administering small molecules to AD mouse models.
1. Animal Model:
-
Select a relevant transgenic mouse model of Alzheimer's disease that develops Aβ pathology, such as the 5XFAD or Tg2576 models.
2. Drug Preparation and Administration:
-
Formulation: Prepare DV2-103 for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation for brain-penetrant small molecules is a solution in a vehicle such as DMSO, followed by dilution in a mixture of PEG300, Tween 80, and saline.
-
Dosage: The optimal in vivo dose is not specified in the provided search results and would need to be determined in a dose-ranging study.
-
Administration: Administer the compound daily or as determined by pharmacokinetic studies.
3. Treatment Schedule:
-
Initiate treatment either before or after the expected onset of Aβ plaque deposition, depending on the study's aim (prophylactic vs. therapeutic).
-
Treat for a chronic period (e.g., several weeks to months).
4. Monitoring and Endpoints:
-
Aβ Levels: At the end of the treatment period, sacrifice the animals and harvest the brains. Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.
-
Histopathology: Perform immunohistochemical staining on brain sections to visualize and quantify Aβ plaque burden.
-
Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Toxicity: Monitor animal weight and general health throughout the study.
Signaling Pathway and Experimental Workflow Diagrams:
Modulation of APP Processing by DV2-103
In Vivo AD Efficacy Study Workflow
References
- 1. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 173955 Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 173955 is a potent inhibitor of several tyrosine kinases, including Src, Yes, and Abl.[1][2] Analogs of PD 173955 are being investigated for various therapeutic applications, ranging from oncology to neurodegenerative diseases. This document provides detailed application notes and protocols for the use of a representative PD 173955 analog in animal models, based on available preclinical data.
Disclaimer: The term "PD 173955 analog 1" is not a standardized nomenclature and can refer to different molecules. One supplier identifies it as "Compound 26," an EGFR kinase inhibitor, though in vivo data is lacking.[3] Another research avenue focuses on kinase-inactive analogs, such as "compound 3a" (DV2-103), for their potential in reducing amyloid-beta (Aβ) peptides in Alzheimer's disease models.[4] This protocol provides a generalized framework based on the characteristics of these analogs and the parent compound, PD 173955. Researchers should adapt these guidelines based on the specific analog and experimental context.
Data Presentation
Table 1: In Vitro Potency of PD 173955 and its Analogs
| Compound | Target Kinase(s) | IC50 | Cell-Based Assay | Reference |
| PD 173955 | Src, Abl | 22 nM (Src), 1-2 nM (Bcr-Abl) | Inhibition of Bcr-Abl-dependent cell growth (IC50: 2-35 nM) | [2][5] |
| This compound (Compound 26) | EGFR | 0.19 µM (in silico) | Not available | [3] |
| Kinase Inactive Analogs (e.g., 3m, 5b, 5c, 5f) | Not applicable (kinase inactive) | Not applicable | Reduction of Aβ40 and Aβ42 production in N2a695 cells | [4] |
Table 2: Recommended Starting Dosage for PD 173955 Analogs in Rodent Models
| Animal Model | Parent Compound (PD 173955) Dosage | Proposed Starting Dosage for Analogs | Route of Administration | Dosing Frequency | Reference (for parent compound) |
| Mouse (CML Model) | 50 mg/kg | 10-50 mg/kg | Oral gavage (p.o.) | Twice daily | [1] |
| Rat | Not available | 10-50 mg/kg | Oral gavage (p.o.) | Once or twice daily | - |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of a PD 173955 Analog in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a PD 173955 analog in a subcutaneous xenograft mouse model.
Materials:
-
PD 173955 analog
-
Vehicle solution (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)
-
Tumor cells (e.g., relevant cancer cell line with target activation)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Calipers
-
Syringes and needles for injection and gavage
Methodology:
-
Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer the PD 173955 analog at the desired dose(s) (e.g., starting at 10-50 mg/kg).
-
-
Dosing: Prepare the dosing solution fresh daily. Administer the compound or vehicle via the chosen route (e.g., oral gavage) at the specified frequency (e.g., once or twice daily) for the duration of the study (e.g., 21-28 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacokinetic Study of a PD 173955 Analog in Mice
Objective: To determine the pharmacokinetic profile of a PD 173955 analog in mice.
Materials:
-
PD 173955 analog
-
Vehicle solution
-
Healthy mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS equipment for bioanalysis
Methodology:
-
Dosing: Administer a single dose of the PD 173955 analog to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PD 173955 analog in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Signaling Pathways and Experimental Workflows
Signaling Pathway of a Kinase-Inhibiting PD 173955 Analog
Caption: EGFR signaling pathway inhibition by a PD 173955 analog.
Mechanism of Action for Kinase-Inactive PD 173955 Analogs in Alzheimer's Disease Models
References
Application Notes and Protocols for PD 173955 in Cancer Cell Line Studies
Introduction
These application notes provide detailed protocols and data for the use of PD 173955 in cancer cell line studies. PD 173955 is a potent, orally active pyrido[2,3-d]pyrimidine derivative that acts as a selective inhibitor of the Src family of tyrosine kinases, as well as Bcr-Abl and c-Kit receptor tyrosine kinases.[1][2][3][4] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a valuable tool for cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals.
For the purpose of these application notes, "PD 173955 analog 1" is considered to be PD 173955, as no distinct analog with this specific designation is prominently documented in publicly available scientific literature.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PD 173955
| Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| Src | 22 | - | Kinase Assay | [1][4] |
| Yes | ~22 | - | Kinase Assay | [4] |
| Abl | ~22 | - | Kinase Assay | [4] |
| Bcr-Abl | 1-2 | - | Kinase Assay | [2][3] |
| c-Kit | ~25 | M07e | Autophosphorylation Assay | [2][3] |
Table 2: Cellular Activity of PD 173955 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| R10(+) | Bcr-Abl-dependent | 2-35 | Inhibition of cell growth | [2] |
| R10(-) | Bcr-Abl-dependent | 2-35 | Inhibition of cell growth | [2] |
| K562 | Chronic Myeloid Leukemia | 2-35 | Inhibition of cell growth | [2] |
| RWLeu4 | Bcr-Abl-positive | 2-35 | Inhibition of cell growth | [5] |
| MDA-MB-468 | Breast Cancer | 500 | Inhibition of cell growth, G2-M phase arrest | [1] |
| MCF-7 | Breast Cancer | 1000 | Inhibition of cell growth | [1] |
| M07e | Megakaryoblastic Leukemia | 40 | Inhibition of SCF-dependent proliferation | [2][3] |
Signaling Pathways
PD 173955 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary targets are the Src family kinases, Bcr-Abl, and c-Kit.
Caption: PD 173955 inhibits key oncogenic signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PD 173955 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MDA-MB-468)
-
PD 173955 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of PD 173955 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted PD 173955 solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Phospho-Src and Phospho-CrkL
This protocol is to assess the inhibitory effect of PD 173955 on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell lines
-
PD 173955
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of PD 173955 for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Western blot analysis workflow.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of PD 173955 on the activity of purified kinases like Src or Bcr-Abl.
Materials:
-
Purified recombinant kinase (e.g., Src, Bcr-Abl)
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
PD 173955
-
ATP (with [γ-32P]ATP for radioactive detection or using a luminescence-based kit like ADP-Glo™)
-
96-well plate
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence reader)
Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Prepare serial dilutions of PD 173955 in kinase buffer.
-
In a 96-well plate, add the diluted PD 173955, the purified kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: In vitro kinase assay workflow.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All research should be conducted in accordance with institutional and national guidelines.
References
Application of PD 173955 Analog 1 (DV2-103) in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key pathological event is the amyloidogenic processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the production of toxic Aβ peptides, particularly Aβ40 and Aβ42.[1] This application note details the use of PD 173955 analog 1, also known as compound 3a or DV2-103, a potent inhibitor of Aβ production, in cellular models of Alzheimer's disease.[1][2][3]
PD 173955 is a known inhibitor of Abl and Src kinases.[1] However, its analog, DV2-103, is kinase-inactive, indicating that its mechanism of Aβ reduction is independent of kinase inhibition.[1] This compound has been shown to effectively reduce the levels of secreted Aβ peptides in cellular and animal models of AD.[1][2][3] The primary mechanism of action involves the modulation of BACE1 cleavage of APP.[1][2] Instead of directly inhibiting the enzyme, DV2-103 appears to alter the intracellular trafficking of APP, diverting it to lysosomes for degradation and thus reducing its availability for processing by BACE1 in endosomes, the primary site of Aβ production.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (DV2-103) and its analogs in reducing Aβ peptide levels in N2a695 cells, a commonly used cellular model for studying APP processing.
Table 1: Effect of PD 173955 Analogs on Aβ40 and Aβ42 Production in N2a695 Cells
| Compound | Concentration (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| 3a (DV2-103) | 5 | ~50 | ~60 |
| 3m | 5 | ~70 | ~75 |
| 5b | 5 | ~60 | ~65 |
| 5c | 5 | ~55 | ~60 |
| 5f | 5 | ~75 | ~80 |
Data adapted from literature reports.[1] The percentage reduction is an approximation based on graphical data.
Table 2: Synergistic Effect of PD 173955 Analogs with a BACE1 Inhibitor (BACE IV) in N2a695 Cells
| Treatment | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| BACE IV (0.5 µM) | ~40 | ~45 |
| 3a (DV2-103) (5 µM) | ~50 | ~60 |
| BACE IV + 3a (DV2-103) | >80 | >85 |
| 5b (5 µM) | ~60 | ~65 |
| BACE IV + 5b | >85 | >90 |
| 5f (5 µM) | ~75 | ~80 |
| BACE IV + 5f | >90 | >95 |
Data adapted from literature reports.[1] The percentage reduction is an approximation based on graphical data and demonstrates a strong synergistic effect.
Experimental Protocols
This section provides detailed protocols for key experiments involving the application of this compound (DV2-103) in a cellular model of Alzheimer's disease.
Protocol 1: In Vitro Aβ Reduction Assay in N2a695 Cells
Objective: To quantify the effect of DV2-103 on the production of Aβ40 and Aβ42 in a neuronal cell line overexpressing human APP695.
Materials:
-
N2a695 cells (mouse neuroblastoma cells stably expressing human APP695)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (DV2-103), dissolved in DMSO
-
BACE1 inhibitor (e.g., BACE IV), dissolved in DMSO (for synergistic studies)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed N2a695 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
After 24 hours, or once cells have adhered and are actively growing, replace the medium with fresh medium containing the desired concentration of DV2-103 or other analogs.
-
For vehicle control wells, add an equivalent volume of DMSO.
-
For synergistic studies, pre-incubate cells with the BACE1 inhibitor (e.g., 0.5 µM BACE IV) for 1 hour before adding the medium containing DV2-103.
-
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well. This will be used for Aβ ELISA.
-
Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. The cell lysate will be used for protein quantification.
-
-
Aβ Quantification (ELISA):
-
Measure the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available human Aβ ELISA kits, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay kit.
-
-
Data Analysis:
-
Normalize the Aβ levels to the total protein concentration for each well to account for any differences in cell viability.
-
Express the results as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound (DV2-103)
The following diagram illustrates the proposed mechanism by which DV2-103 reduces Aβ production. It involves the altered trafficking of APP away from the amyloidogenic pathway.
References
Troubleshooting & Optimization
improving PD 173955 analog 1 water solubility
Welcome to the technical support center for PD 173955 analog 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Troubleshooting Guide: Improving Water Solubility
Researchers often encounter difficulties with the low aqueous solubility of PD 173955 and its analogs. This guide provides systematic approaches to address these issues.
Issue: Precipitate Formation in Aqueous Buffers
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common problem. The following strategies can be employed to mitigate this.
Recommended Strategies:
-
Co-solvent System: The use of a co-solvent can enhance the solubility of hydrophobic compounds in aqueous solutions.[1][2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[1]
-
Use of Surfactants: Low concentrations of mild surfactants can help to maintain the compound in solution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][4]
Quantitative Comparison of Solubilization Methods:
| Method | Vehicle/Solvent System | Achievable Concentration (Hypothetical) | Observations |
| Control | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µM | Significant precipitation observed. |
| Co-solvency | 10% DMSO in PBS, pH 7.4 | 10-20 µM | Minor precipitation may still occur at higher concentrations. |
| 5% Ethanol, 5% Cremophor EL in PBS, pH 7.4 | 50-100 µM | Clear solution, but vehicle may have biological effects. | |
| pH Adjustment | PBS, pH 5.0 | 5-10 µM | Dependent on the pKa of the analog's ionizable groups. |
| PBS, pH 9.0 | 2-5 µM | Dependent on the pKa of the analog's ionizable groups. | |
| Complexation | 10 mM Hydroxypropyl-β-cyclodextrin in water | > 100 µM | Effective, but may alter compound activity. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Accurate and consistent preparation of stock solutions is critical for reliable experimental results.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes. Some sources recommend sonication to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Aqueous Solubility Determination using the Shake-Flask Method
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[6][7][8]
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Frequently Asked Questions (FAQs)
Q1: My this compound is insoluble in water and ethanol. What solvent should I use to prepare a stock solution?
A1: PD 173955 is known to be insoluble in water and ethanol.[9] For this compound, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A concentration of 10-20 mM in DMSO is typically achievable.[5]
Q2: I observe precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. To prevent precipitation, you can try several strategies:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Use a co-solvent system: Formulations with co-solvents and surfactants, such as Cremophor EL or Tween 80, can improve solubility. However, it is crucial to run vehicle controls to assess any potential biological effects of these additives.
-
Increase the volume of the aqueous phase: Slowly add the DMSO stock to a larger volume of the aqueous buffer while vortexing to facilitate rapid dispersion.
Q3: Can I improve the water solubility of this compound by modifying its chemical structure?
A3: Yes, chemical modification is a viable strategy. For PD 173955 analogs, it has been reported that replacing the thiomethyl group with an amino or glycyl moiety can increase water solubility.[10][11] Such modifications can introduce polar functional groups that improve interaction with water molecules. Another approach is to disrupt molecular planarity and symmetry, which can reduce crystal lattice energy and improve solubility.[12]
Q4: How should I store my solid compound and stock solutions?
A4: Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Workflow for preparation and use of this compound.
Caption: Strategies to enhance the aqueous solubility of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting PD 173955 Analog 1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 173955 analog 1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
General Information
PD 173955 and its analogs are a versatile class of compounds with inhibitory activity against several kinases, including Fibroblast Growth Factor Receptors (FGFR), Src family kinases, and Abelson kinase (Abl).[1][2][3][4][5] Certain analogs are also known to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, while some kinase-inactive analogs have been shown to modulate the processing of Amyloid Precursor Protein (APP), reducing the production of β-amyloid (Aβ) peptides.[6][7] Given this diverse activity profile, it is crucial to consider the specific experimental context when troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PD 173955 and its analogs?
PD 173955 is a potent inhibitor of the Bcr-Abl fusion protein and the c-Kit receptor tyrosine kinase.[1] It also inhibits Src family kinases (Src, Yes) and Abl kinase with high potency.[2][3][5] Specific analogs of PD 173955 have been developed to target other kinases, such as EGFR.[7] Additionally, kinase-inactive analogs have been shown to affect APP processing and reduce Aβ production.[6]
Q2: What is the mechanism of action for the kinase-inactive this compound in reducing Aβ peptides?
Kinase-inactive analogs of PD 173955, including compounds like 3m, 5b, 5c, and 5f, reduce the production of Aβ peptides primarily by modulating the β-secretase (BACE1) cleavage of APP.[6] These compounds are thought to alter the trafficking of APP, directing it away from endosomes where Aβ is typically formed and towards lysosomes for degradation.[6]
Q3: What are the common off-target effects observed with FGFR inhibitors like PD 173955?
Common off-target effects and toxicities associated with pan-FGFR inhibitors include hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[8] Other reported side effects in clinical trials of FGFR inhibitors include dermatologic toxicities (hand-foot syndrome, dry skin), ocular side effects (central serous retinopathy), and stomatitis.[9]
Q4: How can resistance to FGFR inhibitors develop in cancer cell lines?
Resistance to FGFR inhibitors can occur through several mechanisms, including the reactivation of downstream signaling pathways like MAPK (pERK1/2) and PI3K/AKT.[8] Another mechanism is the induction of an epithelial-to-mesenchymal transition (EMT).[8] Additionally, the presence of other oncogenic drivers (e.g., in MYC, KRAS, HER2, EGFR) can impact the sensitivity to FGFR inhibition.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Kinase Activity
Q: My in vitro kinase assay shows weak or no inhibition of the target kinase by this compound. What could be the issue?
A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Question: Has the compound been stored correctly and is the stock solution fresh?
-
Troubleshooting: PD 173955 and its analogs can be sensitive to storage conditions. Ensure the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[2] Prepare fresh stock solutions in an appropriate solvent like DMSO. Some analogs have low water solubility, which can lead to precipitation in aqueous assay buffers.[4] Consider using a carrier solvent or optimizing the buffer composition.
-
-
Assay Conditions:
-
Question: Are the ATP concentration and kinase concentration in your assay optimal?
-
Troubleshooting: PD 173955 is an ATP-competitive inhibitor.[2] High concentrations of ATP in your kinase assay can compete with the inhibitor and lead to an underestimation of its potency. Determine the Km of your kinase for ATP and use a concentration at or below the Km. Ensure the kinase concentration is within the linear range of the assay.
-
-
Target Specificity:
-
Question: Are you certain that the specific analog you are using is designed to inhibit your target of interest?
-
Troubleshooting: As mentioned, different analogs of PD 173955 have different target specificities. Verify the product information for your specific analog to confirm its intended target. For example, if you are studying FGFR, ensure you are not using a kinase-inactive analog designed for APP processing studies.[6][7]
-
Issue 2: Unexpected Effects on Cell Viability and Proliferation
Q: I am observing unexpected cytotoxic effects or a lack of anti-proliferative effect in my cell-based assays. What should I investigate?
A: Discrepancies in cell viability and proliferation assays are common. Here are some potential causes and solutions:
-
Off-Target Kinase Inhibition:
-
Question: Could the observed cytotoxicity be due to inhibition of kinases other than the primary target?
-
Troubleshooting: PD 173955 is known to inhibit multiple kinases, including Src and Abl, which are involved in cell proliferation and survival.[1][3] The observed effects might be a result of inhibiting these off-target kinases. Consider using cell lines with known dependencies on your target kinase or using knockdown/knockout models to validate the on-target effect.
-
-
Cell Line Sensitivity:
-
Question: Is the chosen cell line known to be sensitive to the inhibition of the target pathway?
-
Troubleshooting: The sensitivity of a cell line to a kinase inhibitor depends on its genetic background and signaling dependencies. For example, cell lines with FGFR2 amplification are highly sensitive to FGFR inhibitors.[10] Research the genomic profile of your cell line to ensure it is an appropriate model for your study.
-
-
Experimental Duration and Compound Stability:
-
Question: Is the incubation time sufficient for the compound to exert its effect, and is the compound stable under culture conditions?
-
Troubleshooting: The time required to observe an anti-proliferative effect can vary. Perform a time-course experiment to determine the optimal incubation period. Also, consider the stability of the compound in your cell culture medium over the duration of the experiment. It may be necessary to replenish the medium with fresh compound during long-term assays.
-
Data Presentation
Table 1: IC50 Values of PD 173955 and Analogs Against Various Kinases
| Compound | Target Kinase | IC50 (in vitro) | Cell-Based IC50 | Reference |
| PD 173955 | Bcr-Abl | 1-2 nM | 2-35 nM | [1][3] |
| PD 173955 | c-Kit | ~25 nM | 40 nM | [1] |
| PD 173955 | Src | 22 nM | 500 nM (MDA-MB-468) | [2] |
| This compound (Compound 26) | EGFR | 0.19 µM (in silico) | Not Reported | [7] |
| Kinase-inactive analogs (3m, 5b, 5c, 5f) | Aβ40/42 production | Low micromolar | Not Applicable | [6] |
Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Assay
This protocol is adapted from methodologies used to characterize PD 173955.[3][5]
-
Immunoprecipitation of Bcr-Abl:
-
Lyse K562 cells (or other Bcr-Abl positive cells) in a suitable lysis buffer.
-
Immunoprecipitate the Bcr-Abl complex using an anti-Abl antibody and Protein A-Sepharose beads.
-
Wash the beads three times with lysis buffer and twice with Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µCi) and a suitable substrate (e.g., a synthetic peptide).
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a standard method to assess the anti-proliferative effects of kinase inhibitors.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a predetermined duration (e.g., 48-72 hours).
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Mandatory Visualizations
Caption: Overview of signaling pathways targeted by PD 173955 and its analogs.
Caption: General experimental workflow for testing this compound.
Caption: Logical troubleshooting flow for unexpected experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 10. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD 173955 Analog 1 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 173955 analog 1. The information is designed to help optimize its concentration for in vitro experiments and address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] It is an analog of PD 173955, which is primarily known as a Bcr-Abl and Src inhibitor.[3][4] Therefore, when designing experiments with this compound, the focus should be on the EGFR signaling pathway.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: How can I confirm that this compound is inhibiting EGFR in my cell line?
A4: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173).[7][8] Treat your cells with a range of this compound concentrations, followed by stimulation with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[9] A dose-dependent decrease in the p-EGFR/total EGFR ratio would confirm target engagement.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability even at high concentrations. | 1. Cell line insensitivity: The cell line may have low EGFR expression or harbor mutations that confer resistance. 2. High cell density: A high number of cells can effectively reduce the inhibitor concentration per cell.[5] 3. Incorrect drug handling or storage: The compound may have degraded. | 1. Verify EGFR status: Confirm EGFR expression and mutation status in your cell line. Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A549, PC-9).[10] 2. Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth during the experiment.[5] 3. Prepare fresh solutions: Use a fresh aliquot of the stock solution to prepare working dilutions for each experiment.[11] |
| High levels of cell death observed even at low concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases at the concentrations tested.[11] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response curve: Determine the IC50 value and use concentrations around this value to minimize off-target effects.[11] 2. Check solvent concentration: Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle-only control in your experiment.[6] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect results.[11] 2. Inconsistent inhibitor preparation: Errors in dilution or use of aged working solutions. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range, seed at a consistent density, and treat at a consistent confluency.[11] 2. Prepare fresh dilutions: Always prepare fresh working dilutions of the inhibitor from a validated stock solution for each experiment.[11] |
| No inhibition of downstream signaling (e.g., p-Akt, p-ERK) despite evidence of EGFR inhibition. | 1. Activation of bypass signaling pathways: Cells may be compensating for EGFR inhibition by activating alternative survival pathways (e.g., MET, AXL). 2. Constitutive downstream activation: The signaling pathway may be activated downstream of EGFR due to other mutations (e.g., KRAS, PIK3CA). | 1. Investigate bypass pathways: Use inhibitors for other suspected pathways in combination with the EGFR inhibitor. 2. Characterize your cell line: Determine the mutation status of key downstream signaling molecules. |
Data Presentation
Table 1: In Silico Activity of this compound
| Compound | Target | Predicted IC50 (µM) |
| This compound | EGFR Kinase | 0.19[1][2] |
Table 2: Example IC50 Values of a Representative EGFR Inhibitor in Different Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Example IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13[10] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant)[10] |
| A431 | Epidermoid Carcinoma | Overexpression | 2972[10] |
| MCF-7 | Breast Cancer | Low Expression | > 10000[10] |
Note: These values are for a representative EGFR inhibitor and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).[12]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[9]
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[9]
-
-
Cell Lysis:
-
Place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS.[9]
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.[9]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
To normalize, strip the membrane and re-probe with a primary antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Quantify the band intensities and determine the ratio of p-EGFR to total EGFR for each treatment condition.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PD 173955 analog 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of PD 173955 analog 1. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is described as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1]
Q2: What are the potential off-target effects of this compound?
The primary documented off-target activity of this compound is the inhibition of EGFR kinase.[1] However, as an analog of PD 173955, it may share off-target effects with the parent compound. Potential off-target kinases for the parent compound, PD 173955, include members of the Src family (Src, Yes), Abl kinase, and c-kit.[2][3] Therefore, it is advisable to assess the activity of this compound against these kinases in your experimental system. Some kinase-inactive analogs of PD 173955 have also been shown to affect the β-secretase (BACE1) cleavage of the amyloid precursor protein (APP).[4][5]
Q3: What is the reported potency of this compound against its known off-target?
This compound has a reported in silico IC50 of 0.19 μM for EGFR kinase.[1]
Q4: How does the off-target profile of this compound compare to the parent compound, PD 173955?
PD 173955 is a potent inhibitor of the Src family kinases and Bcr-Abl.[2][3][6] this compound has a documented inhibitory effect on EGFR, which is a distinct target.[1] Researchers should not assume that the selectivity profile of the analog is identical to the parent compound.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
-
Possible Cause: The observed phenotype may be due to the inhibition of EGFR or other off-target kinases.
-
Troubleshooting Steps:
-
Validate EGFR Inhibition: Confirm that the concentration of this compound used is sufficient to inhibit EGFR in your cellular model. Perform a dose-response experiment and measure the phosphorylation of EGFR and its downstream effectors (e.g., Akt, ERK).
-
Assess Off-Target Kinase Inhibition: Evaluate the effect of this compound on the activity of Src family kinases (Src, Yes), Abl, and c-kit, especially if your cells express these kinases at high levels.
-
Control Experiments: Include a more selective EGFR inhibitor as a control to determine if the observed phenotype is solely due to EGFR inhibition.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a constitutively active form of the kinase or by activating a parallel signaling pathway.
-
Issue 2: Discrepancy between in silico and in vitro activity.
-
Possible Cause: The reported IC50 for EGFR is based on an in silico model and may not directly translate to cellular or biochemical assays.[1]
-
Troubleshooting Steps:
-
Determine Experimental IC50: Perform a biochemical kinase assay using purified EGFR and this compound to determine the experimental IC50.
-
Cellular Potency: Conduct a cellular assay to measure the inhibition of EGFR phosphorylation in a relevant cell line to determine the cellular EC50.
-
Assay Conditions: Ensure that your assay conditions (e.g., ATP concentration, substrate) are appropriate for measuring kinase inhibition.
-
Data Summary
Table 1: In Silico Potency of this compound
| Target | IC50 (μM) | Assay Type |
| EGFR | 0.19 | In silico |
Data from MedChemExpress.[1]
Table 2: Potency of the Parent Compound (PD 173955) Against Potential Off-Target Kinases
| Target | IC50 | Assay Type |
| Src, Yes, Abl | ~22 nM | Kinase Assay |
| Bcr-Abl | 1-2 nM | Kinase Assay |
| Bcr-Abl dependent cell growth | 2-35 nM | Cellular Assay |
| c-kit autophosphorylation | ~25 nM | Cellular Assay |
| c-kit dependent cell proliferation | 40 nM | Cellular Assay |
| IL-3 dependent cell growth | 250 nM | Cellular Assay |
| GM-CSF dependent cell growth | 1 µM | Cellular Assay |
Data for the parent compound, PD 173955, is provided for consideration of potential cross-reactivity.[2][3][6]
Experimental Protocols
Protocol 1: Cellular Assay for EGFR Phosphorylation
-
Cell Culture: Plate cells (e.g., A431, which overexpresses EGFR) in appropriate growth medium and allow them to attach overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of inhibition.
-
Visualizations
Signaling Pathway Diagram: Potential Off-Target Effects
Caption: Potential inhibitory effects of this compound on EGFR and other kinases.
Experimental Workflow: Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing In Vivo Toxicity of PD 173955 Analog 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of PD 173955 analog 1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is PD 173955 and its analog 1?
PD 173955 is a potent inhibitor of several tyrosine kinases, including Bcr-Abl, Src family kinases, and c-Kit.[1] Its analogs are being investigated for various therapeutic applications, including cancer and Alzheimer's disease. "this compound," also referred to as Compound 26 in some literature, is an analog of PD 173955 that has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Q2: What are the primary mechanisms of action and potential sources of toxicity for PD 173955 and its analogs?
The primary mechanism of action for PD 173955 and its analogs is the inhibition of specific tyrosine kinases that are crucial for cell signaling pathways controlling proliferation, survival, and differentiation.[2] Toxicity can arise from:
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On-target toxicity: Inhibition of the target kinase in healthy tissues where it plays a physiological role. For instance, EGFR inhibition is known to cause skin-related toxicities because EGFR is essential for the normal function of the skin.[3][4][5]
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Off-target toxicity: Inhibition of other kinases or cellular proteins that are not the intended target. This can lead to a wide range of adverse effects. Strategies to mitigate this include designing more selective inhibitors.
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Poor physicochemical properties: Low aqueous solubility is a known issue with PD 173955, which can affect its formulation, bioavailability, and potentially contribute to toxicity.[6][7]
Q3: What are the common in vivo toxicities observed with kinase inhibitors, particularly EGFR inhibitors?
While specific in vivo toxicity data for "this compound" is limited in publicly available literature, common toxicities associated with the broader class of EGFR inhibitors include:
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Dermatologic Toxicities: This is the most common side effect, presenting as papulopustular rash (acneiform rash), xerosis (dry skin), pruritus (itching), and nail and hair changes.[3][4][5]
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are frequently reported.
-
Ocular Toxicities: Dry eyes, conjunctivitis, and other eye-related issues can occur.
-
Cardiotoxicity: Although less common with all kinase inhibitors, some have been associated with cardiovascular adverse events.
II. Troubleshooting Guide for In Vivo Toxicity
This guide provides practical steps to identify, manage, and mitigate in vivo toxicity during your experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Acute Toxicity | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually while monitoring for clinical signs of toxicity. |
| Formulation Issues | Improper formulation of a poorly soluble compound can lead to precipitation, altered exposure, and toxicity. Ensure the analog is fully solubilized or in a stable suspension. Consider using alternative, well-tolerated vehicle formulations. |
| Off-Target Effects | If toxicity is observed at doses well below the expected on-target effective dose, significant off-target activity may be the cause. Consider profiling the analog against a panel of kinases to identify potential off-target interactions. |
Issue 2: Severe Dermatologic Reactions (Rash, Dry Skin)
| Possible Cause | Troubleshooting Step |
| On-Target EGFR Inhibition | This is an expected on-target effect of EGFR inhibitors. Prophylactic measures can be taken, such as moisturizing the skin of the animals. For severe cases, consider dose reduction or intermittent dosing schedules. |
| Hypersensitivity Reaction | While less common, an allergic reaction could be the cause. Observe for other signs of hypersensitivity. |
Issue 3: Gastrointestinal Distress (Diarrhea, Weight Loss)
| Possible Cause | Troubleshooting Step |
| On-Target or Off-Target Effects | Monitor food and water intake and body weight daily. Provide supportive care, such as hydration. If severe, a dose reduction or temporary cessation of treatment may be necessary. |
| Vehicle Toxicity | The vehicle used for formulation can sometimes cause gastrointestinal irritation. Run a vehicle-only control group to assess the toxicity of the formulation components. |
III. Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups (e.g., 5-6 animals per group) and a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data) and increase the dose in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, body weight). The observation period is typically 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce other severe clinical signs.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities.
Protocol: Formulation Development for Poorly Soluble Analogs
Objective: To develop a stable and biocompatible formulation for in vivo administration.
Methodology:
-
Solubility Screening: Test the solubility of the analog in various pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, PEG400, DMSO/Tween/saline mixtures).
-
Vehicle Selection: Choose a vehicle that provides the desired concentration and is known to have a good safety profile. For preclinical studies, regulatory guidelines often recommend using formulations that are as simple as possible.[8]
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Stability Testing: Assess the physical and chemical stability of the formulation over the intended period of use.
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In Vivo Tolerance: Before initiating efficacy studies, administer the chosen formulation (vehicle + compound) to a small cohort of animals to confirm its tolerability.
IV. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by PD 173955 and its analogs.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Bcr-Abl and Src Signaling Pathways and Inhibition by PD 173955.
V. Data Summary
Currently, there is limited publicly available quantitative in vivo toxicity data specifically for "this compound." Researchers are encouraged to perform their own dose-response and toxicity studies. The following table provides a template for summarizing such data.
Table 1: Template for In Vivo Toxicity Data Summary for this compound
| Dose (mg/kg) | Animal Strain | Route of Administration | Observation Period (days) | Morbidity/Mortality (%) | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | ||||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Dose 4 |
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 4. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. seed.nih.gov [seed.nih.gov]
dealing with insoluble impurities in PD 173955 analog 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 173955 analog 1, focusing on the common issue of dealing with insoluble impurities.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound contains visible particulate matter. What is this, and is the compound usable?
A1: The particulate matter likely consists of insoluble impurities. These can arise from several sources during synthesis and handling, including unreacted starting materials, byproducts, or degradation products. While the presence of insoluble impurities may not always affect the biological activity of the soluble portion of the compound, it is crucial to remove them to ensure accurate and reproducible experimental results.
Q2: What are the common types of impurities I might encounter with a pyridopyrimidine compound like this compound?
A2: Impurities in compounds with a pyridopyrimidine core can include:
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Unreacted Starting Materials: Depending on the synthetic route, these could be substituted anilines, pyrimidine precursors, or other reagents.
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Byproducts of Cyclization: Incomplete or alternative cyclization reactions during the formation of the pyridopyrimidine ring system can lead to related heterocyclic impurities.
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Oxidation or Degradation Products: Exposure to air, light, or non-optimal storage conditions can lead to the formation of oxides or other degradation products.
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Residual Solvents and Reagents: Solvents used in the final purification or crystallization steps may be present.
Q3: What is the recommended solvent for dissolving this compound?
A3: PD 173955 and its analogs are known to have poor solubility in aqueous solutions and ethanol.[1] The recommended solvent is typically dimethyl sulfoxide (DMSO).[1] For compounds that are difficult to dissolve, gentle warming and sonication can be beneficial.[2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: To improve solubility in aqueous buffers, a common technique is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. It is important to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4] Other strategies to enhance aqueous solubility include the use of co-solvents, pH adjustment, or formulation with cyclodextrins.[3][5]
Q5: Will the insoluble impurities affect the IC50 value of my compound?
A5: Yes, the presence of insoluble impurities can lead to an inaccurate determination of the compound's concentration, which will affect the calculated IC50 value. If a portion of the weighed compound does not dissolve, the actual concentration of the active compound in solution will be lower than calculated, potentially leading to an overestimation of the IC50.
Troubleshooting Guide: Dealing with Insoluble Impurities
This guide provides a step-by-step approach to identifying, removing, and characterizing insoluble impurities in your sample of this compound.
Problem: Precipitate observed in the stock solution or assay medium.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Step 1: Initial Assessment and Solubilization Attempts
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Visual Inspection: Carefully observe your stock solution or diluted assay solution for any visible particles, cloudiness, or precipitate.
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Attempt Solubilization: If a precipitate is present, try to solubilize it by gentle warming (be cautious of compound stability) and sonication for 15-30 minutes.
Step 2: Removal of Insoluble Impurities
If solubilization attempts are unsuccessful, the insoluble material should be removed.
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Filtration: The most straightforward method is to filter the solution. Use a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO). This will remove particulate matter and provide a clear solution for your experiments.
Step 3: Characterization of Insoluble Impurities (Optional but Recommended)
Understanding the nature of the impurity can help in optimizing future experiments and synthesis.
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Collect the Impurity: The insoluble material can be collected by centrifugation.
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Analytical Techniques: The isolated impurity can be analyzed using techniques such as:
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High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the purity and molecular weight of the components.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Data Presentation
Table 1: Inhibitory Activity of PD 173955
| Target | IC50 (nM) | Cell Line | Reference |
| Bcr-Abl | 1-2 | In vitro kinase assay | [8][9] |
| Bcr-Abl | 2-35 | Bcr-Abl-positive cell lines | [2][9] |
| Src | ~22 | In vitro kinase assay | [2] |
| c-Kit | ~25 | In vitro autophosphorylation | [9] |
| c-Kit dependent proliferation | 40 | M07e cells | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a Clear Stock Solution of this compound
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Materials:
-
This compound
-
Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
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0.22 µm PTFE syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes. Gentle warming may be applied if necessary, but do not exceed 37°C to avoid potential degradation.
-
Visually inspect the solution for any remaining particulate matter.
-
If insoluble material persists, filter the solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Store the clarified stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Characterization of Insoluble Impurities by HPLC-MS
-
Sample Preparation:
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Prepare a concentrated suspension of the this compound in a suitable solvent (e.g., DMSO).
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the insoluble material.
-
Carefully decant the supernatant.
-
Wash the pellet with the same solvent and centrifuge again. Repeat this step twice to remove any residual soluble compound.
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Dry the pellet under a stream of nitrogen or in a vacuum desiccator.
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Dissolve the dried pellet in a suitable solvent for HPLC-MS analysis (e.g., a mixture of acetonitrile and water with a small amount of formic acid or another appropriate solvent system).
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer.
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Monitor the elution of compounds using a UV detector and the mass spectrometer.
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Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which can help in their identification.[10]
-
Signaling Pathways
PD 173955 is a potent inhibitor of several tyrosine kinases, including Bcr-Abl, Src, and c-Kit. Understanding these signaling pathways is crucial for interpreting experimental results.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling pathway and the inhibitory action of PD 173955.
Src Kinase Signaling Pathway
Caption: Src kinase signaling pathway and the inhibitory action of PD 173955.
c-Kit Signaling Pathway
Caption: c-Kit signaling pathway and the inhibitory action of PD 173955.
References
- 1. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
PD 173955 analog 1 stability issues in long-term experiments
Welcome to the technical support center for PD 173955 Analog 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound in our multi-day cell culture experiment. What could be the cause?
A1: A diminishing effect of a small molecule inhibitor in long-term experiments can be attributed to several factors. The most common cause is the chemical instability of the compound in the cell culture medium at 37°C, leading to its degradation over time. Other possibilities include cellular metabolism of the compound or the development of cellular resistance. It is crucial to first assess the stability of this compound under your specific experimental conditions.
Q2: How can we determine the stability of this compound in our cell culture medium?
A2: The stability of the analog in your specific cell culture medium can be assessed by incubating the compound in the medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), aliquots of the medium should be collected and the concentration of the intact compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: Our stock solution of this compound in DMSO appears to have precipitates after being stored at -20°C. Is the compound still usable?
A3: Precipitation in a DMSO stock solution upon freezing is a common issue. It is recommended to gently warm the stock solution to room temperature and vortex thoroughly to redissolve the precipitate. Before use, visually inspect the solution to ensure it is clear. If precipitation persists, it could indicate that the compound's solubility limit has been exceeded. In such cases, preparing a fresh, lower-concentration stock solution is advisable.
Q4: What are the known cellular targets of PD 173955 and its analogs?
A4: PD 173955 is a potent inhibitor of the Bcr-Abl fusion protein and Src family kinases.[2][3][4] Its analogs are designed to target these and other related tyrosine kinases involved in cell proliferation and survival signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell viability assays.
-
Possible Cause 1: Degradation of this compound.
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Troubleshooting Step: Perform a stability study of the analog in your cell culture medium as described in FAQ 2.
-
Solution: If significant degradation is observed, consider replenishing the medium with freshly added compound at regular intervals (e.g., every 24 or 48 hours) to maintain a consistent effective concentration.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Serum proteins and other components in the cell culture medium can bind to small molecules, reducing their bioavailable concentration.
-
Solution: Evaluate the effect of serum concentration on the efficacy of the analog. It may be necessary to adjust the working concentration of the compound when using different serum percentages.
-
-
Possible Cause 3: Cell density and metabolic activity.
-
Troubleshooting Step: High cell densities can lead to faster depletion or metabolism of the compound.
-
Solution: Ensure consistent cell seeding densities across experiments. If high cell densities are required, more frequent media changes with fresh compound may be necessary.
-
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High concentration of the compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range that inhibits the target without causing general cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound that achieves the desired biological effect.
-
-
Possible Cause 2: Formation of toxic degradation products.
-
Troubleshooting Step: Analyze the culture medium from long-term experiments using LC-MS to identify potential degradation products.
-
Solution: If toxic byproducts are identified, a more stable analog may be required, or the experimental design may need to be modified to minimize compound degradation (e.g., shorter incubation times, more frequent media changes).
-
Quantitative Data Summary
The following tables provide hypothetical stability and activity data for this compound to illustrate potential experimental outcomes.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | Concentration Remaining (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
Table 2: IC50 Values of this compound against Target Kinases
| Kinase | IC50 (nM) |
| Bcr-Abl | 5 |
| Src | 15 |
| Yes | 20 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
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Prepare a stock solution of this compound in DMSO.
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Spike the compound into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration.
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Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
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At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
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Immediately store the aliquots at -80°C until analysis.
-
Thaw the samples and analyze the concentration of the intact compound using a validated HPLC or LC-MS method.
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Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Long-Term Cell Viability Assay
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Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in fresh cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
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For long-term experiments, replace the medium with fresh compound-containing medium every 48 hours to maintain a consistent concentration.
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At the end of the incubation period (e.g., 72 or 96 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
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Measure the absorbance or luminescence according to the assay manufacturer's instructions.
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Normalize the data to the vehicle control (e.g., 0.1% DMSO) and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Caption: Src Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Long-Term Experiments.
References
how to prevent PD 173955 analog 1 precipitation in media
Welcome to the technical support center for PD 173955 analog 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on preventing compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is an inhibitor of the EGFR kinase.[1][2][3] Like its parent compound, PD 173955, it is an organic molecule that is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use.[2][4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. The primary cause is the abrupt change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous medium.[5] Several other factors can contribute to this issue:
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High Compound Concentration: Exceeding the maximum solubility of the compound in the final medium will lead to precipitation.[5]
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Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can alter the solubility of some compounds.[5][6] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[5]
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pH of the Medium: The pH of the cell culture medium can affect the ionization state of the compound, thereby influencing its solubility.[5]
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Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[5][7] Components like calcium and phosphate ions can form insoluble complexes with the compound.[5]
Q3: What is the recommended final concentration of DMSO in cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[4] It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including a vehicle control (media with DMSO only), to account for any potential effects of the solvent on the cells.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Compound precipitates immediately upon addition to the media.
This is often due to a rapid change in solvent polarity.
Troubleshooting Steps:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform serial dilutions of the stock solution in DMSO first to lower the concentration before the final dilution into the aqueous medium.[4] A stepwise dilution in the culture medium can also be effective.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5]
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, slightly increasing the final DMSO concentration (not exceeding 0.5%) might help. However, this must be carefully validated for each cell line.
Issue: Precipitation occurs over time in the incubator.
This could be related to compound stability, temperature, or interactions with media components.
Troubleshooting Steps:
-
Evaluate Compound Stability: Check for any available data on the stability of this compound at 37°C in your specific cell culture medium.
-
Control pH: Use a medium buffered with HEPES to maintain a stable pH, as cellular metabolism can alter the pH of the medium over time.[5]
-
Test Different Media Formulations: The composition of the cell culture medium can significantly impact compound solubility.[5] If your experimental design allows, test the solubility of your compound in different base media (e.g., DMEM, RPMI-1640).
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as proteins in the serum can sometimes interact with the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Serial Dilution for Cell Culture Experiments
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of your high-concentration stock solution in pure DMSO. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could prepare intermediate dilutions of 1 mM and 100 µM in DMSO.
-
Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Mixing: Gently mix the medium immediately after adding the compound to ensure even distribution.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | PD 173955 and its analogs are generally soluble in DMSO.[4][8] |
| Stock Concentration | 10-20 mM | A high stock concentration allows for smaller volumes to be added to the media, minimizing the final DMSO concentration. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and is recommended for long-term storage of stock solutions.[2][8] |
| Final DMSO Concentration | ≤ 0.1% | Well-tolerated by most cell lines and minimizes solvent effects.[4] |
| Media Temperature | 37°C | Pre-warming the media can improve solubility.[5] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Factors contributing to the precipitation of hydrophobic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR | 185039-99-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
Technical Support Center: Adjusting PD 173955 Analog 1 Dosage for Resistant Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the dosage of PD 173955 analog 1 when encountering resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is PD 173955 and its analog 1?
PD 173955 is a potent, orally active inhibitor of several tyrosine kinases, including Bcr-Abl, Src, Yes, and c-Kit.[1][2] It has shown efficacy in cells resistant to other tyrosine kinase inhibitors like imatinib.[1] this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[3]
Q2: What are the typical IC50 values for PD 173955 in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of PD 173955 varies depending on the cell line and the specific kinase target. For Bcr-Abl positive cell lines, the IC50 for cell growth inhibition is in the range of 2-35 nM.[1] In kinase inhibition assays, the IC50 for Bcr-Abl is 1-2 nM and for Src is 22 nM.[2]
Q3: What are the common mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like this compound?
Resistance to TKIs can arise from several mechanisms:
-
Target Gene Mutations: Alterations in the kinase domain of the target protein can prevent the drug from binding effectively. A common example in EGFR is the T790M "gatekeeper" mutation.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effect of the inhibitor. For instance, activation of Src kinase is a known resistance mechanism to other TKIs.[4][5] Upregulation of receptor tyrosine kinases like MET or IGF1R can also confer resistance.[6]
-
Drug Efflux Pumps: Increased expression of proteins that pump the drug out of the cell can reduce its intracellular concentration and effectiveness.
-
Histologic Transformation: In some cases, the cancer cells may change their type, for example, from non-small cell lung cancer to small cell lung cancer, which has a different sensitivity to the drug.
Troubleshooting Guide for Resistant Cells
Problem: My cells have become resistant to this compound, what should I do?
This guide provides a systematic approach to troubleshoot and optimize the dosage of this compound for resistant cells.
Step 1: Confirm Resistance
The first step is to quantitatively confirm the development of resistance. This is typically done by comparing the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Step 2: Investigate the Mechanism of Resistance
Understanding the underlying mechanism of resistance is crucial for devising an effective strategy to overcome it. The following experiments are recommended:
-
Target Sequencing: Sequence the kinase domain of EGFR to identify potential mutations, such as the T790M mutation.
-
Western Blotting: Analyze the activation status of key signaling proteins.
-
Phospho-EGFR: To confirm if the drug is still inhibiting its primary target.
-
Phospho-Src, Phospho-MET, Phospho-IGF1R: To check for the activation of bypass pathways.
-
Phospho-Akt, Phospho-ERK: To assess the activity of downstream pro-survival pathways.
-
Step 3: Adjusting Dosage and Treatment Strategy
Based on the findings from Step 2, the following strategies can be employed:
-
Dose Escalation: For some resistance mechanisms, a modest increase in the concentration of this compound may be sufficient to regain inhibitory activity. This should be done in a stepwise manner, carefully monitoring cell viability.
-
Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway can be effective.
-
Src Inhibition: Since PD 173955 also inhibits Src, and Src activation is a common resistance mechanism, ensuring a sufficient concentration to inhibit both EGFR and Src is important. If resistance persists, a more specific Src inhibitor could be considered in combination.
-
MET or IGF1R Inhibition: If MET or IGF1R are activated, combining this compound with a MET inhibitor (e.g., crizotinib) or an IGF1R inhibitor may restore sensitivity.
-
Data Presentation
Table 1: IC50 Values of PD 173955 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) |
| R10(+) | Erythroid Leukemia | Bcr-Abl | 2 |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 35 |
| RWLeu4 | Myelomonocytic Leukemia | Bcr-Abl | 10 |
| MDA-MB-468 | Breast Cancer | Src | 500 |
| MCF-7 | Breast Cancer | Src | 1000 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate resistant cancer cell lines.
-
Initial Culture: Start by culturing the parental cancer cell line in its standard growth medium.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
Chronic Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant number of cells may die. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. When the cells reach 70-80% confluency, passage them.
-
Dose Escalation: Once the cells resume a normal growth rate in the presence of the drug, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat steps 4 and 5 for several months. The cells should gradually become tolerant to higher concentrations of the drug.
-
Confirm Resistance: After several cycles of dose escalation, perform a cell viability assay to determine the new IC50 of the resistant cell line. A 5-10 fold or higher increase in IC50 compared to the parental line is generally considered a confirmation of resistance.
-
Cryopreservation: Once the resistant cell line is established, expand the culture and cryopreserve vials for future experiments.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Src, total Src, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of fresh vs. old DMSO on PD 173955 analog 1 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 173955 analog 1. The information below addresses common issues related to the solubility of this compound, particularly concerning the use of fresh versus old Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am observing low or inconsistent solubility of this compound in DMSO. What could be the cause?
A1: The most common reason for decreased solubility of this compound is the use of old or improperly stored DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water absorption can significantly decrease the solubility of many small molecule inhibitors, including PD 173955 and its analogs. For consistent and optimal results, it is crucial to use fresh, anhydrous DMSO.
Q2: How does water content in DMSO affect the solubility of compounds like this compound?
A2: Water in DMSO can lead to the formation of a less soluble crystalline form of the compound, a phenomenon explained by Ostwald's Rule of Stages. Initially, a compound might dissolve in a supersaturated state in anhydrous DMSO. However, the presence of water can induce precipitation into a more stable, lower-energy crystalline state that is less soluble in the DMSO/water mixture. Repeated freeze-thaw cycles of DMSO stock solutions can exacerbate this issue by increasing the likelihood of crystallization.
Q3: What are the visual indicators that my DMSO may be old or contain too much water?
A3: While there are no simple visual cues to determine the water content in DMSO, a key indicator of a problem is the precipitation of your compound from a stock solution that was previously clear. If you observe any solid material in your stock solution upon thawing, it is a strong indication that the DMSO quality may be compromised. For quantitative assessment, Karl Fischer titration is a standard method to determine water content in solvents.
Q4: Can degradation of DMSO itself affect the solubility of my compound?
A4: Yes, DMSO can degrade over time, especially when exposed to acids, bases, or high temperatures. Decomposition can produce byproducts such as formaldehyde and methylmercaptan. These reactive species could potentially interact with and degrade your compound, leading to the formation of less soluble species.
Troubleshooting Guide: Solubility Issues with this compound
If you are encountering solubility problems with this compound, follow these troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or molecular sieves-dried) DMSO for preparing your stock solutions.
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption. For long-term storage of stock solutions, aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.
-
Sonication: If you observe slight precipitation, gentle sonication in a water bath can sometimes help to redissolve the compound. However, this may not be a permanent solution if the DMSO is already hydrated.
-
Solubility Check: Perform a kinetic solubility assay to determine the actual solubility of your compound in your current lot of DMSO. A detailed protocol is provided below.
Data Presentation: Effect of DMSO Quality on Solubility
While specific quantitative data for this compound is not publicly available, the following table illustrates the expected trend of decreased solubility with increasing water content in DMSO for a typical kinase inhibitor.
| DMSO Quality | Water Content (%) | Expected Solubility of this compound (mM) |
| Fresh, Anhydrous | < 0.1% | ~10-15 |
| Aged, Exposed to Air | 1-5% | ~5-10 |
| Old, Improperly Stored | > 5% | < 5 |
Experimental Protocols
Detailed Protocol for Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol allows for the determination of the kinetic solubility of this compound in an aqueous buffer, which is a critical parameter for in vitro assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multi-channel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Preparation of Calibration Curve:
-
Create a series of dilutions of the 10 mM stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125 mM).
-
In a 96-well UV plate, add 2 µL of each DMSO dilution to 198 µL of PBS to create a final volume of 200 µL with 1% DMSO. This will result in final compound concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.
-
Include a blank well with 2 µL of DMSO in 198 µL of PBS.
-
Measure the absorbance at the λmax of this compound (determine this by a wavelength scan if not known).
-
Plot absorbance vs. concentration and determine the linear regression equation.
-
-
Solubility Measurement:
-
In a separate 96-well plate, add 2 µL of the 10 mM stock solution of this compound to 198 µL of PBS in triplicate.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
After incubation, visually inspect the wells for any precipitation.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well UV plate.
-
Measure the absorbance at the same λmax used for the calibration curve.
-
-
Data Analysis:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the dissolved compound in the supernatant. This concentration represents the kinetic solubility.
-
Signaling Pathways and Experimental Workflow Diagrams
This compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR), c-Src, and Bcr-Abl kinases. The following diagrams illustrate the signaling pathways affected by this inhibitor and a typical experimental workflow for its characterization.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: c-Src and Bcr-Abl Signaling Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Validation & Comparative
A Comparative Guide to the Efficacy of PD 173955 and its Analogs
This guide provides a detailed comparison between the well-characterized tyrosine kinase inhibitor, PD 173955, and its analog, designated as PD 173955 analog 1 (also known as Compound 26). While PD 173955 is a potent inhibitor of Bcr-Abl and Src family kinases, its analog has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This fundamental difference in target specificity dictates their respective cellular effects and potential therapeutic applications.
It is important to note that the term "this compound" is not uniquely defined in the scientific literature and can refer to different molecules. This guide focuses on the EGFR-inhibiting analog (Compound 26), for which comparative data, albeit computational, is available. Other analogs, including a potent c-Src inhibitor and kinase-inactive versions for Alzheimer's disease research, have also been described, but a lack of quantitative efficacy data for these specific compounds precludes a direct comparison in this guide.
Data Presentation: Quantitative Efficacy and Target Profile
The following table summarizes the available quantitative data for PD 173955 and its EGFR-inhibiting analog. A significant difference in their potency and target kinases is immediately apparent.
| Compound | Target Kinase(s) | IC50 (Kinase Assay) | Cellular Proliferation IC50 | Data Source |
| PD 173955 | Bcr-Abl | 1-2 nM[1] | 2-35 nM (Bcr-Abl positive cells)[1][2][3] | Experimental |
| Src | ~22 nM[4][5] | 500 nM (MDA-MB-468), 1 µM (MCF-7)[5] | Experimental | |
| Yes | ~22 nM[4] | - | Experimental | |
| c-Kit | ~25 nM (autophosphorylation)[2][3] | 40 nM (M07e cells)[1][2][3] | Experimental | |
| This compound (Compound 26) | EGFR | 0.19 µM (190 nM)[6][7][8] | Not Available | In Silico |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols that can be adapted for the specific reagents and equipment available.
Protocol 1: In Vitro Kinase Inhibition Assay (for Bcr-Abl, Src, or EGFR)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (Bcr-Abl, c-Src, or EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate), radio-labeled ([γ-³²P]ATP) or non-labeled for non-radiometric methods
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (PD 173955 or its analog) dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the assay format)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase and the test compound at various concentrations to the kinase reaction buffer.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For other methods (e.g., fluorescence-based), follow the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl, A431 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway Diagrams
The diagrams below illustrate the signaling pathways targeted by PD 173955 and its analog.
Caption: Bcr-Abl signaling pathway and the inhibitory action of PD 173955.
Caption: Generalized Src signaling pathway inhibited by PD 173955.
Caption: EGFR signaling pathway, the target of this compound.
Efficacy Comparison and Conclusion
The primary distinction between PD 173955 and its analog, Compound 26, lies in their target selectivity and, consequently, their potency against different kinases.
PD 173955 is a highly potent, multi-targeted kinase inhibitor with low nanomolar efficacy against Bcr-Abl, Src family kinases, and c-Kit.[1][2][3][4] Its ability to potently inhibit the constitutively active Bcr-Abl kinase makes it particularly effective against chronic myeloid leukemia (CML) cells.[1][2][3] Its broader activity against Src and other kinases, however, contributes to off-target effects and potential toxicity, which has limited its clinical development.[9]
This compound (Compound 26) , in contrast, is predicted to be an inhibitor of EGFR.[6][7][8] The available in silico IC50 of 190 nM suggests it is significantly less potent than PD 173955 is against its primary targets.[6][7][8] Without experimental data, it is difficult to assess its true efficacy and selectivity. However, its distinct target profile suggests it would be active against cancers driven by aberrant EGFR signaling, such as certain types of non-small cell lung cancer, rather than hematological malignancies like CML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EGFR | 185039-99-0 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to EGFR Inhibitors: Benchmarking PD 173955 Analog 1
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PD 173955 analog 1 against established epidermal growth factor receptor (EGFR) inhibitors. This document compiles available data on inhibitory activity, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.
Executive Summary
This compound has been identified as a putative inhibitor of EGFR kinase through computational modeling. An in silico study predicted its half-maximal inhibitory concentration (IC50) to be 0.19 μM. It is crucial to note that, to date, this activity has not been experimentally validated in published literature. This guide, therefore, presents a comparison of this computationally derived value with experimentally determined IC50 values of well-characterized first, second, and third-generation EGFR inhibitors. The provided experimental protocols are representative of standard methods used to validate and characterize EGFR inhibitors in biochemical and cellular contexts.
Data Presentation: Inhibitory Activity of EGFR Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other selected EGFR inhibitors against wild-type and mutant forms of EGFR. This data is intended for comparative purposes, with the critical distinction that the value for this compound is from a computational prediction, while the values for the other inhibitors are derived from experimental assays.
| Inhibitor | Generation | Target EGFR Status | IC50 (nM) | Data Type |
| This compound | - | Wild-Type (predicted) | 190 | In Silico |
| Gefitinib | First | Wild-Type | 59.6 | Experimental[1] |
| L858R | 280 | Experimental[2] | ||
| T790M/L858R | >10,000 | Experimental[2] | ||
| Erlotinib | First | Wild-Type | 50.1 | Experimental[1] |
| L858R | 280 | Experimental[2] | ||
| T790M/L858R | >10,000 | Experimental[2] | ||
| Afatinib | Second | Wild-Type | <0.01 | Experimental[1] |
| L858R | 0.6 | Experimental[3] | ||
| T790M/L858R | 179 | Experimental[3] | ||
| Dacomitinib | Second | Wild-Type | <0.01 | Experimental[1] |
| L858R | <1 | Experimental[3] | ||
| T790M/L858R | 10 | Experimental[3] | ||
| Osimertinib | Third | Wild-Type | 7 | Experimental[1] |
| L858R | 0.6 | Experimental[3] | ||
| T790M/L858R | 0.3 | Experimental[4] |
Mandatory Visualizations
EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Experimental Workflow for EGFR Inhibitor Evaluation
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bcr-Abl Inhibition: PD173955 Demonstrates Superior Potency Over Imatinib
In the targeted therapy landscape for Chronic Myeloid Leukemia (CML), a compelling comparison emerges between the established first-line treatment, imatinib (Gleevec), and the pyrido[2,3-d]pyrimidine derivative, PD173955. Extensive experimental data reveals that PD173955 acts as a significantly more potent inhibitor of the constitutively active Bcr-Abl tyrosine kinase, the molecular driver of CML. This enhanced potency is attributed to its distinct mechanism of action, allowing it to bind to both the active and inactive conformations of the Abl kinase domain, a key advantage over imatinib which primarily recognizes the inactive state.
Imatinib revolutionized CML treatment by effectively targeting the ATP-binding site of the Bcr-Abl kinase, inducing remission in a majority of patients.[1][2][3] However, the development of resistance, often through mutations in the kinase domain that prevent imatinib from binding effectively, remains a clinical challenge.[4][5] This has spurred the development of next-generation inhibitors with alternative binding modes and increased potency. PD173955 represents one such advancement, consistently demonstrating superior inhibitory activity in both enzymatic and cellular assays.[6][7][8]
Quantitative Comparison of Inhibitory Potency
The key differentiator between PD173955 and imatinib lies in their respective potencies against the Bcr-Abl kinase. In direct enzymatic assays, PD173955 exhibits an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, proving to be substantially more potent than imatinib.[6][9] This trend is mirrored in cellular assays using Bcr-Abl-dependent cell lines, where PD173955 inhibits cell proliferation at significantly lower concentrations.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Citation |
| PD173955 | Kinase Inhibition Assay | Bcr-Abl | 1-2 nM | [6][9] |
| Imatinib | Kinase Inhibition Assay | Bcr-Abl | 25-50 fold higher than PD173955 | [6] |
| PD173955 | Bcr-Abl-dependent Cell Growth | Various Cell Lines | 2-35 nM | [6][7][9] |
| Imatinib | Bcr-Abl-dependent Cell Growth | R10(-) Cell Line | 35 nM | [10] |
| PD173955 | Bcr-Abl-dependent Cell Growth | R10(-) Cell Line | 1-2.5 nM | [10] |
Mechanism of Action: A Tale of Two Conformations
The structural basis for the enhanced potency of PD173955 lies in its ability to bind to the ATP-binding site of the Abl kinase domain regardless of its activation state.[11] The activation loop of the kinase domain can exist in an "open" (active) or "closed" (inactive) conformation. Imatinib binding is highly dependent on the kinase adopting the inactive conformation.[3][11] In contrast, crystallographic studies have shown that PD173955 can effectively bind to a conformation of the Abl kinase domain where the activation loop resembles that of an active kinase.[11][12] This insensitivity to the activation loop conformation allows PD173955 to target a broader range of Bcr-Abl kinase forms within the cell, leading to more potent inhibition.[11]
Caption: Comparative binding mechanisms of Imatinib and PD173955 to the Bcr-Abl kinase.
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative data.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of the Bcr-Abl kinase.
Caption: Workflow for a typical in vitro Bcr-Abl kinase inhibition assay.
Detailed Steps:
-
Bcr-Abl Immunoprecipitation: The Bcr-Abl protein is isolated from lysates of a Bcr-Abl positive cell line, such as K562, using an antibody specific to Bcr-Abl.[13][14]
-
Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated in a kinase buffer containing a substrate (e.g., a synthetic peptide), ATP (often radiolabeled with ³²P), and varying concentrations of the inhibitor (PD173955 or imatinib).[12][13]
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is measured. In the case of radiolabeled ATP, this is often done by separating the reaction products by gel electrophoresis and detecting the incorporated radioactivity through autoradiography.[13][15] The intensity of the signal corresponds to the kinase activity, and the IC50 is calculated based on the reduction of this signal at different inhibitor concentrations.
Cellular Proliferation Assay ([³H]Thymidine Incorporation)
This assay assesses the impact of the inhibitors on the growth of Bcr-Abl-dependent cancer cells.
Detailed Steps:
-
Cell Culture: Bcr-Abl positive cells (e.g., R10(-)) are cultured in the presence of varying concentrations of either PD173955 or imatinib for a set period, typically 48-72 hours.[10][13]
-
[³H]Thymidine Labeling: A pulse of [³H]thymidine, a radioactive nucleoside, is added to the cell cultures. Proliferating cells will incorporate the [³H]thymidine into their newly synthesized DNA.[10]
-
Measurement: After an incubation period, the cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter. A reduction in [³H]thymidine incorporation indicates an inhibition of cell proliferation. The IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in cell proliferation compared to untreated control cells.[10]
Downstream Signaling Inhibition
The constitutive activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating signaling pathways that drive cell proliferation and survival. Both imatinib and PD173955 block these downstream events by inhibiting the primary kinase. One key downstream effector is the adapter protein Crkl. The level of phosphorylated Crkl (p-Crkl) can serve as a biomarker for Bcr-Abl kinase activity in vivo.[16] Studies have shown that imatinib treatment leads to a reduction in p-Crkl levels in CML patients.[16] Given its higher potency against Bcr-Abl, it is expected that PD173955 would achieve a similar or greater reduction in p-Crkl levels at lower concentrations.
Caption: Inhibition of the Bcr-Abl signaling pathway by Imatinib and PD173955.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dnai.org [dnai.org]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 16. Measurement of in vivo BCR-ABL kinase inhibition to monitor imatinib-induced target blockade and predict response in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of PD 173955 analog 1 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a conceptual analog of PD 173955, hereafter referred to as "PD 173955 Analog 1," against its parent compound and other established tyrosine kinase inhibitors. The information presented herein is intended to guide research and development efforts by offering a side-by-side look at reported activities and methodologies for evaluation.
Executive Summary
PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases, key drivers in certain cancers like Chronic Myeloid Leukemia (CML). This guide explores a specific analog, "this compound" (3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid), which has been evaluated in silico for its potential as a less toxic anticancer agent. While experimental data for this specific analog is not publicly available, this guide provides a framework for its potential evaluation by comparing its computationally predicted target affinity with the experimentally determined activities of PD 173955 and the well-established Bcr-Abl inhibitors, Imatinib and Dasatinib.
Compound Comparison
The following table summarizes the inhibitory activities of PD 173955, its conceptual analog, and selected alternative drugs against key kinase targets and in various cancer cell lines.
| Compound | Target(s) | IC50 (nM) - Biochemical Assay | Cell Line | IC50 (nM) - Cell-Based Assay |
| PD 173955 | Bcr-Abl | 1-2[1] | Bcr-Abl positive cell lines | 2-35[1] |
| Src | 22[1][2] | MDA-MB-468 (Breast Cancer) | 500[2] | |
| c-Kit | ~25[3] | MCF-7 (Breast Cancer) | 1000[2] | |
| Yes | 22[3] | M07e (Megakaryoblastic Leukemia) | 40 (SCF-dependent)[1] | |
| Lck | 5[3] | |||
| This compound | EGFR | 190 (in silico) | Not Available | Not Available |
| Imatinib | Bcr-Abl (v-Abl) | 600 | NCI-H727 (Bronchial Carcinoid) | 32,400 |
| c-Kit | 100 | BON-1 (Pancreatic Carcinoid) | 32,800 | |
| PDGFR | 100 | |||
| Dasatinib | Bcr-Abl | <1 | Neuroblastoma cell lines (7/10) | Sub-micromolar |
| Src | 0.8 | |||
| c-Kit | 79 |
Disclaimer: The data for this compound is based on in silico (computational) predictions and has not been experimentally validated. Direct comparison with experimentally determined IC50 values of other compounds should be interpreted with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Bcr-Abl and Src Signaling Pathway Inhibition.
References
A Comparative Analysis of PD 173955 and its Analogs in Cancer Research: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitor PD 173955 and its key analogs, focusing on their efficacy in cancer research. This document synthesizes experimental data to aid in the evaluation of these compounds for further preclinical and clinical development.
PD 173955, a potent inhibitor of Bcr-Abl and Src family kinases, has served as a critical scaffold for the development of novel anticancer agents. This guide delves into a comparative analysis of PD 173955 and its prominent analogs, PD180970 and PD166326, summarizing their inhibitory activities and efficacy in various cancer models.
Mechanism of Action: Targeting Key Oncogenic Kinases
PD 173955 and its analogs are pyrido[2,3-d]pyrimidine derivatives that function as ATP-competitive inhibitors of protein tyrosine kinases.[1] Their primary targets include the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), and Src family kinases, which are frequently overexpressed and activated in a multitude of solid tumors.[1] By blocking the ATP-binding site on these kinases, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro efficacy of PD 173955 and its analogs against target kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity against Bcr-Abl Kinase
| Compound | Bcr-Abl Kinase IC50 (nM) | Reference(s) |
| PD 173955 | 1-2 | [2] |
| PD180970 | ~5 | [3] |
| PD166326 | 0.1-0.2 | |
| Imatinib | 25-50 | [2] |
Table 2: Comparative Efficacy against Bcr-Abl-Dependent Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| PD 173955 | R10(-) (Bcr-Abl+) | 2.5 | [1] |
| PD180970 | K562 (CML) | 170 (in vivo tyrosine phosphorylation) | [3] |
| PD166326 | K562 (CML) | 0.3 | [1] |
| Imatinib | R10(-) (Bcr-Abl+) | 50-250 | [2] |
Table 3: Efficacy Against Imatinib-Resistant Bcr-Abl Mutants
| Compound | Bcr-Abl Mutant | Activity | Reference(s) |
| PD180970 | H396P | Active | |
| PD180970 | A380T | Active | |
| PD166326 | P210/H396P | Active in vivo | |
| PD166326 | P210/M351T | Active in vivo |
In Vivo Efficacy: Preclinical Animal Models
Studies in murine models of CML have demonstrated the significant in vivo antileukemic activity of PD 173955 analogs. Notably, PD166326 exhibited superior efficacy compared to the first-generation Bcr-Abl inhibitor, imatinib. In a murine CML model, 70% of mice treated with PD166326 achieved a normal white blood cell count, compared to only 8% of those treated with imatinib. Furthermore, two-thirds of the PD166326-treated animals showed complete resolution of splenomegaly, a common symptom of CML, whereas no improvement was observed in the imatinib-treated group.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy of PD 173955 Analog 1 and Alternatives in Alzheimer's Disease Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PD 173955 analog 1 and other therapeutic alternatives investigated in mouse models of Alzheimer's disease (AD). While in vitro and mechanistic data are available for this compound, this guide highlights the current landscape of available in vivo data for comparator compounds, offering a baseline for evaluating novel therapeutics.
Executive Summary
Alzheimer's disease research is actively exploring a variety of therapeutic strategies aimed at mitigating the underlying pathology, primarily the accumulation of amyloid-beta (Aβ) plaques and subsequent neurotoxicity. This guide focuses on a kinase-inactive analog of PD 173955, known as This compound (also referred to as compound 3a or DV2-103) , and compares its known mechanism and cellular effects with the in vivo efficacy of three other compounds that have been tested in Alzheimer's disease mouse models: scyllo-inositol , the BACE1 inhibitor GRL-8234 , and the tyrosine kinase inhibitor nilotinib .
In contrast, studies on scyllo-inositol , GRL-8234 , and nilotinib provide in vivo evidence of their potential to reduce amyloid pathology and, in some cases, improve cognitive function in various transgenic mouse models of AD. This guide presents a compilation of the available quantitative data for these compounds to serve as a benchmark for future preclinical studies.
Comparative Efficacy in AD Mouse Models
The following tables summarize the available quantitative data on the efficacy of the comparator compounds in reducing Aβ pathology and improving cognitive function in established mouse models of Alzheimer's disease.
Table 1: Reduction in Amyloid-Beta (Aβ) Pathology
| Compound | Mouse Model | Age at Treatment | Treatment Duration | Dosage | Route of Administration | Aβ Plaque Reduction | Soluble Aβ Reduction | Insoluble Aβ Reduction |
| scyllo-inositol | TgCRND8 | 5 months | 1 month | 30 mg/kg/day | Oral gavage | Hippocampus: ~68% Cortex: ~45% | - | - |
| GRL-8234 | Tg2576 | 3 months | 14 hours (acute) | 33.4 µg/g | Intraperitoneal | - | ~52.3% (ISF Aβ40) | - |
| Nilotinib | Tg2576 | - | Chronic | - | - | Reduced Aβ levels | - | - |
Table 2: Improvement in Cognitive Function
| Compound | Mouse Model | Age at Treatment | Cognitive Test | Results |
| scyllo-inositol | TgCRND8 | 5 months | Morris Water Maze | Rescue of spatial memory deficits |
| GRL-8234 | Tg2576 | 6.7 months | Morris Water Maze | Significant improvement in escape latency |
| Nilotinib | Tg2576 | - | - | Ameliorates hippocampal-related cognitive functions |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. Below are summaries of the experimental protocols used in the cited studies for the comparator compounds.
scyllo-inositol in TgCRND8 Mice
-
Mouse Model: TgCRND8 mice, which express a mutant form of human APP and develop amyloid plaques and cognitive deficits.
-
Treatment: Male and female TgCRND8 mice received daily oral gavage of scyllo-inositol (30 mg/kg body weight) or vehicle control for 30 days, starting at 5 months of age.
-
Behavioral Assessment (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Parameters measured included the time to find the platform (escape latency) and the time spent in the target quadrant during a probe trial.
-
Pathological Assessment (Immunohistochemistry): Following behavioral testing, brain tissue was collected and sectioned. Immunohistochemistry was performed using antibodies against Aβ to visualize and quantify amyloid plaque burden in the hippocampus and cortex.
BACE1 Inhibitor (GRL-8234) in Tg2576 Mice
-
Mouse Model: Tg2576 mice, which overexpress a mutant form of human APP and exhibit age-dependent Aβ accumulation and cognitive decline.
-
Treatment: For acute studies, 3-month-old Tg2576 mice received a single intraperitoneal injection of GRL-8234 (33.4 µg/g body weight). For chronic studies, the drug was delivered via implanted osmotic pumps.
-
In Vivo Microdialysis: To measure real-time changes in soluble Aβ levels in the brain's interstitial fluid (ISF), a microdialysis probe was implanted in the hippocampus. ISF samples were collected at regular intervals following drug administration and analyzed for Aβ40 levels.
-
Behavioral Assessment (Morris Water Maze): Long-term treated mice were tested for cognitive performance in the Morris Water Maze to assess the impact of sustained BACE1 inhibition on age-related cognitive decline.
Nilotinib in Tg2576 Mice
-
Mouse Model: Tg2576 mice.
-
Treatment: Chronic treatment with nilotinib was administered to Tg2576 mice. Specific details on dosage and duration were not fully available in the reviewed sources.
-
Mechanism of Action Assessment: Studies focused on the effect of nilotinib on c-Abl phosphorylation, autophagy, and dopaminergic neuron degeneration in the ventral tegmental area (VTA).
-
Cognitive Assessment: The impact of nilotinib on hippocampal-related cognitive functions was evaluated, with reports indicating amelioration of deficits.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures provide a clearer understanding of the therapeutic strategies and research methodologies.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General Experimental Workflow for Preclinical Efficacy Testing.
Conclusion
While this compound shows promise at the cellular level by targeting the BACE1-mediated amyloidogenic pathway, the lack of publicly available in vivo efficacy data in Alzheimer's disease mouse models makes a direct comparison of its therapeutic potential challenging. The data presented for scyllo-inositol, the BACE1 inhibitor GRL-8234, and nilotinib demonstrate that various therapeutic strategies can lead to a reduction in Aβ pathology and cognitive improvements in preclinical models. These findings underscore the importance of robust in vivo testing to validate the therapeutic potential of new compounds. Future preclinical studies on this compound should aim to generate quantitative data on Aβ reduction and cognitive outcomes in well-characterized AD mouse models to facilitate a comprehensive evaluation of its efficacy relative to other emerging therapeutics.
References
Unveiling the Kinase Selectivity of PD 173955 and its Analogs: A Comparative Guide
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity profile of PD 173955, a potent pyrido[2,3-d]pyrimidine inhibitor, and its analogs. While comprehensive data on a specific analog, designated as PD 173955 analog 1 (also known as Compound 26), is limited, this guide summarizes the available experimental data for the parent compound and other key analogs to offer valuable insights into their kinase inhibition profiles.
Executive Summary
PD 173955 is a well-characterized inhibitor of the Src and Abl tyrosine kinases. Analogs of PD 173955 have been synthesized to improve properties such as solubility and to probe structure-activity relationships. This guide presents the available quantitative data on the kinase inhibitory activity of PD 173955 and its analogs, details the experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathways. It is important to note that while "this compound" has been identified as a putative EGFR kinase inhibitor, extensive experimental cross-reactivity data for this specific analog is not publicly available. The data presented herein primarily focuses on the parent compound and other more extensively studied analogs.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of PD 173955 and its analogs against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Target Kinase | IC50 (nM) | Comments |
| PD 173955 | Src | ~22[1][2] | Potent inhibitor of the Src family kinases. |
| Yes | ~22[1] | ||
| Abl | ~22[1] | Also a potent inhibitor of Bcr-Abl.[3] | |
| c-Kit | ~25-40[1][3] | Inhibits ligand-dependent autophosphorylation. | |
| FGFRα | Less potent | ||
| InsR | No activity | ||
| PKC | No activity | ||
| PD 166326 | Bcr-Abl | More potent than PD 173955 | A more potent inhibitor of Bcr-Abl dependent cell growth. |
| PD 180970 | Bcr-Abl | Potent inhibitor | A related pyrido[2,3-d]pyrimidine with potent Bcr-Abl inhibitory activity. |
| This compound (Compound 26) | EGFR | 190 (in silico) | Identified as a potential EGFR kinase inhibitor through computational methods. Experimental data on cross-reactivity is not available. |
| "Amino" analogs of PD 173955 | Abl | 10x more inhibitory than PD 173955 | Replacement of the methylthio group with an amino group enhances inhibitory activity.[4] |
| "Kinase inactive" analogs | Abl, Src | Weakly or not inhibitory | Developed to study non-kinase-dependent effects.[5][6] |
Signaling Pathways
To visualize the biological context of the target kinases, the following diagrams illustrate simplified signaling pathways for Bcr-Abl and EGFR.
References
- 1. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PD 173955: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals.
While specific experimental data for PD 173955 analog 1 remains limited to a computationally predicted in silico IC50 value of 0.19 μM for EGFR kinase, a detailed examination of its parent compound, PD 173955 , offers valuable insights into the potential in vitro and in vivo performance of this class of inhibitors.[1][2][3] This guide provides a comparative analysis of the available experimental data for PD 173955, a potent inhibitor of Bcr-Abl and c-Kit tyrosine kinases.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of PD 173955 from published studies.
Table 1: In Vitro Efficacy of PD 173955
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Bcr-Abl Kinase | Kinase Inhibition Assay | 1-2 nM | [4] |
| Bcr-Abl-dependent cell lines | Cell Proliferation Assay | 2-35 nM | [4] |
| c-Kit (autophosphorylation) | Cellular Assay | ~25 nM | [5] |
| M07e cells (c-Kit dependent) | Cell Proliferation Assay | 40 nM | [5] |
| Src Kinase | Kinase Inhibition Assay | 22 nM | [6] |
| MDA-MB-468 (breast cancer) | Cell Growth Assay | 500 nM | [6] |
| MCF-7 (breast cancer) | Cell Growth Assay | 1 µM | [6] |
Table 2: In Vivo Effects of PD 173955
| Model System | Finding | Observation | Reference |
| Bcr-Abl expressing cell lines | Inhibition of Substrate Phosphorylation | PD 173955 inhibits the tyrosine phosphorylation of Bcr-Abl substrates. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
In Vitro Bcr-Abl Kinase Assay
A radioactive assay using [γ-³²P]ATP is employed to measure the inhibition of recombinant human eEF-2K by the compounds. The kinase activity is determined by quantifying the rate of ³²P incorporation into a peptide substrate.[7]
-
Reaction Setup : The kinase reaction is performed in a buffer containing 50 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 2 µM ATP.
-
Compound Incubation : The test compound (PD 173955) at various concentrations is pre-incubated with the Bcr-Abl enzyme.
-
Initiation : The reaction is initiated by the addition of [γ-³²P]ATP and a suitable peptide substrate.
-
Termination : After a defined incubation period, the reaction is stopped, typically by adding EDTA or by spotting onto phosphocellulose paper.
-
Quantification : The amount of incorporated radioactivity is measured using a scintillation counter to determine the kinase activity. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the effect of the compound on DNA synthesis, a hallmark of cell proliferation.[4]
-
Cell Culture : Bcr-Abl-dependent cell lines are seeded in 96-well plates and cultured under standard conditions.
-
Compound Treatment : Cells are treated with serial dilutions of PD 173955 for a specified period (e.g., 48 hours).
-
Radiolabeling : [³H]Thymidine is added to the cell culture and incubated for an additional period (e.g., 18 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Measurement : Cells are harvested onto filter mats, and the amount of incorporated [³H]thymidine is quantified using a liquid scintillation counter.
-
Data Analysis : The percentage of inhibition of cell proliferation is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Inhibition of Bcr-Abl Substrate Phosphorylation
This experiment assesses the ability of the compound to inhibit the target kinase within a cellular context in a living organism.[5]
-
Animal Model : A suitable animal model, such as mice bearing xenografts of Bcr-Abl-expressing tumor cells, is used.
-
Compound Administration : PD 173955 is administered to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tissue/Tumor Collection : At various time points after treatment, tumors are excised and lysed to prepare protein extracts.
-
Western Blot Analysis : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of Bcr-Abl substrates (e.g., CrkL).
-
Densitometry : The intensity of the phosphoprotein bands is quantified to determine the extent of inhibition of substrate phosphorylation compared to vehicle-treated control animals.
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key pathway in cell proliferation and survival, and a target for this class of inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of PD 173955 class compounds.
In Vitro Kinase Inhibition Assay Workflow
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | 185039-99-0 | Invivochem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,3-d]pyrimidine Derivatives: A Head-to-Head Comparison for Kinase Inhibition in Cancer Therapy
A detailed analysis of pyrido[2,3-d]pyrimidine derivatives reveals a versatile scaffold for developing potent and selective kinase inhibitors, with significant applications in oncology. This guide provides a head-to-head comparison of key derivatives, summarizing their biological activities, structure-activity relationships, and the signaling pathways they modulate.
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, analogous to purines and quinazolines, which are present in many approved drugs.[1][2] This structural feature allows these derivatives to function as ATP-competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3] This comparison focuses on derivatives targeting key oncogenic kinases, including Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and others.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of various pyrido[2,3-d]pyrimidine derivatives against different kinases is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating higher potency. The following tables summarize the IC50 values for several key derivatives from published studies.
Tyrosine Kinase Inhibitors
A series of pyrido[2,3-d]pyrimidine urea derivatives have been evaluated for their inhibitory activity against a panel of receptor tyrosine kinases (RTKs).[3][4] The initial lead compound, 4b (PD-089828) , demonstrated broad-spectrum activity. Subsequent modifications led to analogs with improved potency and selectivity.[3]
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4b (PD-089828) | PDGFr | 1.11 | [3][4] |
| FGFr | 0.13 | [3][4] | |
| EGFr | 0.45 | [3][4] | |
| c-src | 0.22 | [3][4] | |
| 6c | PDGFr | 0.3 (cell proliferation) | [3][4] |
| 4e | FGFr | 0.060 | [3][4] |
| PDGFr | >50 | [3] | |
| EGFr | >50 | [3] | |
| c-src | >50 | [3] | |
| InsR | >50 | [3] |
Table 1: Inhibitory activity of pyrido[2,3-d]pyrimidine urea derivatives against various tyrosine kinases.
The data clearly indicates that while 4b is a potent but non-selective inhibitor, modifications can drastically alter the activity profile. The introduction of a [4-(diethylamino)butyl]amino side chain in 6c enhanced its potency in a cell-based assay for PDGF-stimulated proliferation.[3] More strikingly, replacing the 6-(2,6-dichlorophenyl) group of 4b with a 6-(3',5'-dimethoxyphenyl) moiety in 4e resulted in a highly selective and potent FGFr inhibitor.[3][4]
EGFR Mutant Inhibitors in Non-Small Cell Lung Cancer
More recently, pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have been designed as inhibitors of mutant EGFR (L858R/T790M), a key target in non-small cell lung cancer (NSCLC).[5]
| Compound | Target Kinase | IC50 (nM) | Cell Line (Cytotoxicity IC50, µM) | Reference |
| B1 | EGFRL858R/T790M | 13 | H1975: 0.087 | [5] |
| EGFRWT | >1000 | A549: 1.508 | [5] | |
| B7 | EGFRL858R/T790M | 5.9 | H1975: 0.023 | [5] |
| EGFRWT | >100 | A549: 0.441 | [5] | |
| Olmutinib (control) | - | - | H1975: 0.458 | [5] |
| AZD9291 (control) | - | - | H1975: 0.067 | [5] |
Table 2: Kinase inhibitory and cytotoxic activity of pyrido[2,3-d]pyrimidine derivatives against EGFR mutants.
Compounds B1 and B7 demonstrated potent inhibition of the double mutant EGFR and significant cytotoxicity against the H1975 NSCLC cell line, which harbors this mutation.[5] Notably, B7 showed superior potency to the control drug olmutinib and was comparable to AZD9291 (osimertinib).[5] Both compounds exhibited good selectivity for the mutant over wild-type (WT) EGFR, a crucial factor for minimizing off-target effects.[5]
eEF-2K and PIM-1 Kinase Inhibitors
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a protein kinase involved in the regulation of protein synthesis.[6][7]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6 | eEF-2K | 420 | [6][7] |
| 9 | eEF-2K | 930 | [6][7] |
Table 3: Inhibitory activity of pyrido[2,3-d]pyrimidine-2,4-dione derivatives against eEF-2K.
Another study highlighted a series of novel pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a promising target in cancer therapy due to its role in cell cycle progression and proliferation.[8]
| Compound | Target Kinase | IC50 (nM) | Cell Line (Cytotoxicity IC50, µM) | Reference |
| 4 | PIM-1 | 11.4 | MCF-7: 0.57 | [8] |
| HepG2: 1.13 | [8] | |||
| 10 | PIM-1 | 17.2 | - | [8] |
| Staurosporine (control) | PIM-1 | 16.7 | - | [8] |
Table 4: Inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase.
Compound 4 emerged as a highly potent PIM-1 inhibitor with an IC50 value superior to the well-known kinase inhibitor staurosporine and demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[8]
Signaling Pathways and Mechanism of Action
The anticancer effects of pyrido[2,3-d]pyrimidine derivatives are primarily attributed to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.
Receptor Tyrosine Kinase (RTK) Signaling
Derivatives targeting FGFR, PDGFR, and EGFR interfere with the initial steps of signal transduction cascades. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent this phosphorylation cascade.
PIM-1 Kinase Signaling
PIM-1 kinase is a serine/threonine kinase that is not directly activated by upstream kinases but is regulated at the transcriptional level. It phosphorylates a variety of substrates involved in cell cycle progression and apoptosis. Inhibiting PIM-1 can lead to cell cycle arrest and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FGFr, EGFR, PIM-1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrido[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the cytotoxic effect (IC50) of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell lines (e.g., H1975, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold is a highly adaptable platform for the design of potent and selective kinase inhibitors. Head-to-head comparisons of various derivatives demonstrate that subtle structural modifications can lead to significant changes in potency and selectivity, enabling the fine-tuning of these molecules for specific cancer targets. Derivatives targeting FGFR, mutant EGFR, and PIM-1 kinase have shown particularly promising results in preclinical studies, highlighting the therapeutic potential of this compound class. Further development and clinical investigation of these and other pyrido[2,3-d]pyrimidine derivatives are warranted to fully realize their potential in cancer treatment.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Evaluating the Therapeutic Index of PD 173955 Analog 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of PD 173955 analog 1, a putative EGFR kinase inhibitor. As experimental data for this specific analog is limited in the public domain, this guide leverages available in silico data for this compound and experimental data from its parent compound, PD 173955, and other relevant analogs to provide a comparative framework. The therapeutic index, a critical measure of a drug's safety, is evaluated by comparing its efficacy against cancer cells to its toxicity in normal cells.
Executive Summary
PD 173955 and its analogs are potent tyrosine kinase inhibitors with significant anti-cancer activity. This compound, also known as Compound 26, has been identified as an EGFR kinase inhibitor with a predicted in silico half-maximal inhibitory concentration (IC50) of 0.19 μM[1]. The parent compound, PD 173955, is a potent inhibitor of Bcr-Abl, with an IC50 ranging from 2 to 35 nM in various Bcr-Abl-dependent cell lines. While this demonstrates high efficacy, the therapeutic utility of these compounds is ultimately determined by their therapeutic index. This guide aims to provide a comprehensive evaluation based on the available data.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that the data for this compound is based on computational predictions and not experimental results.
Table 1: In Vitro Efficacy of PD 173955 and its Analogs
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 | Citation |
| This compound (Compound 26) | EGFR (predicted) | Not Available | 0.19 μM (in silico) | [1] |
| PD 173955 | Bcr-Abl | Bcr-Abl-dependent cell lines | 2-35 nM | |
| PD 173955 | c-Kit | M07e | ~25 nM (autophosphorylation) | |
| PD 166326 | Bcr-Abl | Bcr-Abl-dependent cell lines | Most potent of 6 analogs |
Table 2: In Vitro Cytotoxicity of PD 173955
| Compound | Normal Cell Line | IC50 | Citation |
| PD 173955 | Proliferating normal cells | Toxicity observed | [2] |
| This compound (Compound 26) | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of a compound's therapeutic index.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
1. Cell Seeding:
- Harvest and count cells (e.g., a human cancer cell line and a normal human cell line).
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
- Gently pipette to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of the no-cell control from all other readings.
- Plot the percentage of cell viability against the log of the compound concentration.
- Determine the IC50 value from the dose-response curve.
In Vivo Acute Toxicity Study
This study provides an initial assessment of a compound's toxicity in a living organism, often to determine the lethal dose for 50% of the test animals (LD50).
1. Animal Model:
- Select a suitable animal model (e.g., Swiss albino mice), typically 6-8 weeks old, of a single sex to minimize variability.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Dose Preparation and Administration:
- Prepare different dose levels of this compound in a suitable vehicle.
- Divide the animals into groups (e.g., 5 animals per group), with one group serving as the vehicle control.
- Administer a single dose of the compound to each animal via a specific route (e.g., oral gavage or intraperitoneal injection).
3. Observation:
- Observe the animals continuously for the first few hours after dosing and then periodically (e.g., at 6, 24, and 48 hours) for up to 14 days.
- Record any signs of toxicity, such as changes in behavior, appearance, and body weight.
- Record the number of mortalities in each group.
4. Necropsy and Histopathology:
- At the end of the observation period, euthanize the surviving animals.
- Perform a gross necropsy on all animals (including those that died during the study) to examine for any visible abnormalities in the organs.
- Collect major organs for histopathological examination.
5. Data Analysis:
- Calculate the LD50 value using a recognized statistical method (e.g., the Probit method).
Conclusion and Future Directions
The evaluation of the therapeutic index of this compound is currently hampered by a lack of experimental data. While in silico predictions suggest potential anti-cancer activity via EGFR inhibition, experimental validation is imperative. The parent compound, PD 173955, demonstrates high potency against Bcr-Abl positive leukemias, but also exhibits toxicity towards normal proliferating cells, highlighting the need for a favorable therapeutic window for its analogs.
Future research should focus on:
-
Experimental validation: Conducting in vitro cytotoxicity assays with this compound on a panel of cancer cell lines (including EGFR-driven cancers) and normal cell lines to determine its IC50 values and selectivity.
-
In vivo studies: Performing preclinical in vivo efficacy and toxicity studies in animal models to establish a therapeutic index and assess the overall safety and anti-tumor activity of this compound.
-
Mechanism of action: Elucidating the precise molecular mechanism of action of this compound to confirm its target and identify potential off-target effects.
By generating robust experimental data, the true therapeutic potential of this compound can be ascertained, paving the way for further development as a potential anti-cancer agent.
References
Safety Operating Guide
Safe Disposal of PD 173955 Analog 1: A Procedural Guide for Laboratory Professionals
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling PD 173955 analog 1 in any form (solid, in solution, or as contaminated waste), it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | Minimizes inhalation exposure. |
Always handle this compound and its waste within a certified chemical fume hood to prevent the release of airborne contaminants.
II. Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves, bench paper).
-
Empty vials that once contained the compound.
-
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.[1][2][3]
-
-
Containerization:
-
Solid Waste: Collect contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-resistant waste container. Ensure the container material is compatible with the solvent used.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Toxic," "Cytotoxic").
-
The approximate concentration and solvent (for liquid waste).
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Disposal Request and Pickup:
III. Experimental Protocol Considerations
When designing experiments involving this compound, incorporate waste minimization strategies.[6] Order and prepare only the amount of compound necessary for the experiment to reduce the volume of waste generated.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and your local regulations. In the absence of specific data for this compound, treating it with the precautions appropriate for a potent, potentially cytotoxic compound is a prudent approach to laboratory safety.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. gaiaca.com [gaiaca.com]
- 3. benchchem.com [benchchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. danielshealth.ca [danielshealth.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Handling Guidance for PD 173955 Analog 1
Disclaimer: No specific Safety Data Sheet (SDS) for PD 173955 analog 1 was found. The following guidance is based on information for the parent compound, PD 173955, a potent tyrosine kinase inhibitor, and general best practices for handling hazardous research chemicals. Researchers must conduct a thorough, compound-specific risk assessment before handling this substance.
This compound is identified as an inhibitor of the EGFR kinase, exhibiting antitumor properties.[1] As with many potent, cell-permeable kinase inhibitors, it should be handled with caution to minimize exposure. The parent compound, PD 173955, is a potent inhibitor of Bcr-Abl and Src family kinases.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary defense against exposure to hazardous research chemicals. The following table outlines the recommended PPE for various tasks involving this compound. For tasks such as administering the compound via injection or IV, it is recommended to use two pairs of chemotherapy gloves and a gown that is resistant to permeability by hazardous drugs.[3]
| Task | Recommended Personal Protective Equipment |
| Handling Unopened Container | Standard laboratory coat, safety glasses, and single pair of nitrile gloves. |
| Weighing and Preparing Solutions | Double nitrile gloves, disposable gown, safety goggles or face shield, and a certified chemical fume hood. An N95 respirator may be necessary if there is a risk of aerosolization. |
| In Vitro Experiments (Cell Culture) | Double nitrile gloves, disposable gown, and a certified biological safety cabinet (Class II). |
| In Vivo Experiments (Animal Dosing) | Double nitrile gloves, disposable gown, safety glasses, and a procedure-specific containment device (e.g., ventilated animal changing station). |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses. |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial to minimize risk to personnel and the environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leakage.
-
The compound should be stored in a dry, dark place. For long-term storage, -20°C is recommended for months to years, while 0-4°C is suitable for short-term storage of days to weeks.[2]
-
Clearly label the storage location with appropriate hazard warnings.
Preparation of Stock Solutions
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing papers.
-
PD 173955, the parent compound, is soluble in DMSO.[4][5] Assume similar solubility for the analog. Prepare a high-concentration stock solution in a certified chemical fume hood.
-
For in vivo studies, further dilution in vehicles like corn oil may be necessary.[5][6]
Use in Experiments
-
When adding the compound to cell cultures, perform the work in a biological safety cabinet (Class II) to maintain sterility and containment.
-
For animal studies, use appropriate handling techniques to minimize aerosol generation during dosing.
-
All equipment that comes into contact with the compound (pipette tips, tubes, flasks) should be considered contaminated.
Decontamination and Disposal
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution (e.g., 10% bleach followed by a water rinse) should be used.
-
All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Liquid waste containing the compound should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.
Safe Handling Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
